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  • Product: Iodomethyltriphenylphosphorane
  • CAS: 20667-19-0

Core Science & Biosynthesis

Foundational

The Stork-Zhao Olefination: Mechanistic Dynamics and Protocols for the Synthesis of (Z)-Vinyl Iodides via Iodomethyltriphenylphosphorane

Executive Summary (Z)-Vinyl iodides are indispensable synthons in modern organic chemistry, serving as highly reactive, stereodefined coupling partners in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-Vinyl iodides are indispensable synthons in modern organic chemistry, serving as highly reactive, stereodefined coupling partners in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The transformation of aldehydes to (Z)-vinyl iodides is most effectively achieved via the Stork-Zhao modification of the Wittig reaction. By utilizing iodomethyltriphenylphosphonium iodide in the presence of a non-nucleophilic base, chemists can achieve exceptional Z-stereoselectivity. This technical guide dissects the underlying reaction mechanism, explains the causality governing experimental parameters, and provides a self-validating, step-by-step protocol for researchers and drug development professionals.

Mechanistic Pathway of the Iodomethyltriphenylphosphorane Wittig Reaction

The synthesis of vinyl iodides via this method relies on the generation of an unstabilized, α -halogenated phosphorus ylide. The mechanism proceeds through three distinct phases:

  • Ylide Generation: The reaction begins with the deprotonation of the precursor salt, iodomethyltriphenylphosphonium iodide ( [Ph3​PCH2​I]+I− ). Sodium hexamethyldisilazide (NaHMDS) is the base of choice. Unlike alkyllithium reagents (such as n-BuLi) which can induce destructive lithium-halogen exchange at the iodine atom, the bulky HMDS anion acts strictly as a base, cleanly generating the iodomethylenetriphenylphosphorane ylide ( Ph3​P=CH−I ) [[1]]().

  • Nucleophilic Attack and Oxaphosphetane Formation: The unstabilized ylide undergoes a [2+2] cycloaddition with the target aldehyde. Because the ylide is unstabilized, the reaction is under strict kinetic control. At low temperatures (-78 °C), the transition state strongly favors the formation of the cis-oxaphosphetane intermediate to minimize steric clash between the bulky triphenylphosphine group and the aldehyde's substituents 2.

  • Cycloreversion: The cis-oxaphosphetane undergoes a stereospecific syn-cycloreversion. This step is thermodynamically driven by the formation of the exceptionally strong P=O bond in the byproduct, triphenylphosphine oxide ( Ph3​P=O ), ultimately yielding the (Z)-vinyl iodide.

Mechanism A Phosphonium Salt [Ph3PCH2I]+ I- B NaHMDS (Base) Deprotonation A->B C Iodomethyl Ylide Ph3P=CH-I B->C D Aldehyde Addition (-78 °C) C->D E cis-Oxaphosphetane Intermediate D->E F Cycloreversion (Syn-Elimination) E->F G (Z)-Vinyl Iodide + Ph3P=O F->G

Reaction mechanism of the Stork-Zhao olefination forming (Z)-vinyl iodides.

Causality in Experimental Design and Optimization

Achieving high yields and >95:5 Z:E stereoselectivity requires precise control over the reaction's microenvironment. Every reagent and condition serves a specific mechanistic purpose:

  • Base Selection: As noted, NaHMDS is optimal. The sodium counterion plays a pivotal role in the transition state, coordinating with the oxygen atoms to stabilize the forming oxaphosphetane 3.

  • Role of Additives (HMPA/DMPU): The original Stork-Zhao protocol employs Hexamethylphosphoramide (HMPA). HMPA strongly coordinates the Na+ cation, breaking up ylide aggregates in solution. This produces a more reactive, "naked" ylide, which accelerates the nucleophilic attack at -78 °C, effectively trapping the kinetic cis-oxaphosphetane before any equilibration to the trans-isomer can occur. Due to HMPA's severe toxicity, N,N'-Dimethylpropyleneurea (DMPU) is frequently utilized as a safer, highly effective surrogate 1.

  • Temperature Control: The initial ylide formation is conducted at room temperature to ensure complete deprotonation. However, the aldehyde addition must be performed at -78 °C. Warmer temperatures erode the kinetic control, leading to higher proportions of the thermodynamically more stable (E)-isomer 4.

Table 1: Optimization of Reaction Conditions for (Z)-Vinyl Iodide Synthesis
BaseAdditiveTemperatureYield (%)Z:E RatioCausality / Observation
n-BuLiNone0 °C to RT< 30%VariableLithium-halogen exchange competes; ylide is destroyed.
NaHMDSNone-78 °C60-75%~ 85:15Good ylide generation; moderate kinetic control.
NaHMDSHMPA-78 °C80-95%> 95:5HMPA disrupts Na+ coordination; maximizes kinetic cis-selectivity.
NaHMDSDMPU-78 °C80-90%> 90:10Safer alternative to HMPA; maintains high Z-selectivity.

Validated Experimental Protocol: Stork-Zhao Olefination

The following protocol is a self-validating system designed for the conversion of a generic aliphatic or aromatic aldehyde to its corresponding (Z)-vinyl iodide.

Workflow S1 Step 1: Suspend Salt Ph3PCH2I+ I- in dry THF S2 Step 2: Add NaHMDS (Room Temp, 1-10 min) S1->S2 Ylide Generation S3 Step 3: Cool to -78 °C Add HMPA/DMPU S2->S3 Kinetic Control Prep S4 Step 4: Add Aldehyde Stir 15-30 min S3->S4 Nucleophilic Attack S5 Step 5: Warm to RT Quench & Extract S4->S5 Cycloreversion S6 Step 6: Purify Flash Chromatography S5->S6 Isolation

Step-by-step experimental workflow for the Stork-Zhao olefination.

Step-by-Step Methodology:
  • Preparation of the Phosphonium Salt Suspension:

    • In an oven-dried, argon-purged Schlenk flask, suspend iodomethyltriphenylphosphonium iodide (1.5 equiv) in anhydrous THF (to achieve ~0.2 M relative to the salt).

    • Causality: The salt is only partially soluble in THF; a suspension is expected. Strictly anhydrous conditions are critical as trace water will prematurely protonate and quench the ylide.

  • Ylide Generation:

    • Add NaHMDS (1.0 M in THF, 1.45 equiv) dropwise at room temperature 3.

    • Validation Check: The cloudy white suspension will rapidly transition to a deep yellow or orange-red solution. This color change is the visual validation of the highly conjugated/polarizable Ph3​P=CH−I ylide formation. Stir for 5–10 minutes.

  • Cooling and Additive Introduction:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add DMPU (5.0 equiv) to the mixture and stir for 5 minutes 1.

    • Causality: Pre-cooling prevents thermal degradation of the kinetic transition state upon aldehyde addition.

  • Aldehyde Addition:

    • Dissolve the aldehyde (1.0 equiv) in a minimal volume of anhydrous THF. Add it dropwise down the side of the flask to pre-cool the solution before it contacts the ylide mixture.

    • Stir at -78 °C for 30 to 60 minutes 4.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The aldehyde spot should disappear, replaced by a less polar, UV-active spot corresponding to the vinyl iodide.

  • Quench and Workup:

    • Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl , then allow the mixture to warm to room temperature.

    • Extract the aqueous layer with Hexanes (3x).

    • Causality: Hexanes are vastly preferred over EtOAc or DCM for extraction because the byproduct, triphenylphosphine oxide ( Ph3​P=O ), is highly polar and poorly soluble in hexanes. This allows the bulk of the Ph3​P=O to precipitate or remain in the aqueous/interface layer, drastically streamlining downstream chromatography.

  • Purification:

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (typically 100% hexanes or a very low-polarity gradient) to isolate the pure (Z)-vinyl iodide.

Applications in Advanced Drug Development

The reliability of the iodomethyltriphenylphosphorane Wittig reaction has cemented its use in the total synthesis of complex therapeutics. For instance, in the synthesis of the marine anticancer compounds PM050489 and PM060184, the Stork-Zhao olefination was utilized to stereoselectively install a crucial (Z)-vinyl iodide intermediate, which was subsequently elaborated via complex cross-couplings 5. Similarly, the synthesis of Ajudazol B, a potent inhibitor of the mitochondrial respiratory chain, relied on this methodology using DMPU as an additive to achieve high stereofidelity without compromising the integrity of adjacent stereocenters 1.

References

  • [5] Isolation and First Total Synthesis of PM050489 and PM060184, Two New Marine Anticancer Compounds. Journal of the American Chemical Society - ACS Publications.5

  • [2] Synthesis, Spectroscopy, and Structure of a Family of Iridabenzenes Generated by the Reaction of Vaska-Type Complexes with a Nucleophilic 3-Vinyl-1-cyclopropene. Organometallics - ACS Publications. 2

  • [4] Synthesis and Characterization of Iodine-123 Labeled 2β-Carbomethoxy-3β-(4'-((Z)-2-iodoethenyl)phenyl)nortropane. A Ligand for in Vivo Imaging of Serotonin Transporters by Single-Photon-Emission Tomography. Journal of Medicinal Chemistry - ACS Publications.4

  • [1] Predictive Bioinformatic Assignment of Methyl-Bearing Stereocenters, Total Synthesis, and an Additional Molecular Target of Ajudazol B. The Journal of Organic Chemistry - ACS Publications. 1

  • [3] Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes. ElectronicsAndBooks. 3

Sources

Exploratory

physical properties of iodomethyltriphenylphosphonium iodide

An In-Depth Technical Guide to the Physical Properties of Iodomethyltriphenylphosphonium Iodide Executive Summary Iodomethyltriphenylphosphonium iodide is a significant quaternary phosphonium salt utilized primarily in o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties of Iodomethyltriphenylphosphonium Iodide

Executive Summary

Iodomethyltriphenylphosphonium iodide is a significant quaternary phosphonium salt utilized primarily in organic synthesis, particularly as a precursor for Wittig reagents. Its utility in forming carbon-carbon bonds, such as in the synthesis of terminal alkynes and complex molecules like cyclopeptide alkaloids, makes a thorough understanding of its physical properties essential for its effective handling, characterization, and application.[1] This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of iodomethyltriphenylphosphonium iodide, designed for researchers, chemists, and drug development professionals. We delve into its structural identity, melting point, solubility, and thermal stability, while also presenting methodologies for its characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical reference for laboratory applications.

Chemical Identity and Structure

Iodomethyltriphenylphosphonium iodide is an organophosphorus compound characterized by a central phosphorus atom bonded to three phenyl rings and an iodomethyl group, forming a phosphonium cation.[2] This cation is associated with an iodide anion.

  • IUPAC Name: iodomethyl(triphenyl)phosphanium;iodide[3][4]

  • CAS Number: 3020-28-8[1][2][3][5]

  • Molecular Formula: C₁₉H₁₇I₂P[3][4][6]

  • Molecular Weight: Approximately 530.13 g/mol [4][6]

The structure combines a bulky, lipophilic triphenylphosphonium core with a reactive iodomethyl group, rendering it a valuable reagent in synthetic chemistry.[1][2]

Physicochemical Properties

The physical state and behavior of a reagent are critical parameters for its storage, handling, and use in reactions.

Appearance and Physical State

Iodomethyltriphenylphosphonium iodide typically presents as a solid, ranging in color from white to light yellow in the form of a powder or crystalline solid.[2][5][6]

Melting Point Analysis

The melting point is a crucial indicator of purity. Significant deviations from the established range can suggest the presence of impurities, such as starting materials or solvents.

PropertyValueSource(s)
Melting Point260-266 °C[1][3][5][6]
Melting Point221-228 °C[7]
Table 1: Reported Melting Points for Iodomethyltriphenylphosphonium Iodide. The variation may be attributable to differences in purity or measurement technique.

Protocol: Melting Point Determination via Capillary Method

The choice of a capillary-based method is standard for crystalline organic solids, as it requires minimal sample and provides a sharp, observable melting range.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into a tight column of 2-3 mm at the bottom.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Heating Profile:

    • Rapid Heating: Quickly raise the temperature to approximately 20 °C below the expected melting point.

    • Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample to Fine Powder B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heat to ~T_m - 20°C C->D E Heat Slowly (1-2°C/min) D->E F Record T_onset and T_completion E->F NMRWorkflow cluster_acq Data Acquisition A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim Instrument D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Acquire ³¹P Spectrum E->H I Process & Analyze Spectra F->I G->I H->I

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aromatic C=C Bending: Sharp peaks in the 1600-1450 cm⁻¹ region.

  • P-Phenyl (P-Ph) Vibrations: Characteristic sharp absorptions are expected around 1440 cm⁻¹ and 1110 cm⁻¹. The band near 1110 cm⁻¹ is particularly indicative of the P-Ph bond. [8]* C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, which can indicate the substitution pattern on the phenyl rings.

  • C-I Stretch: A weak to medium intensity band is expected in the far-IR region, typically between 600-500 cm⁻¹.

Protocol: IR Spectrum Acquisition via ATR

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires no sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or residue signals.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Advanced Structural Analysis

While NMR and IR confirm the connectivity, X-ray crystallography provides the definitive three-dimensional structure in the solid state.

X-ray Crystallography

This technique would unambiguously determine bond lengths, bond angles, and the packing arrangement of the ions in the crystal lattice. To date, the single-crystal X-ray structure of iodomethyltriphenylphosphonium iodide has not been reported in publicly accessible databases. Obtaining this data would be a valuable contribution to the field.

Protocol: General Workflow for Single-Crystal X-ray Diffraction

  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (like thermal displacement) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

XRayWorkflow A Synthesize & Purify Compound B Grow High-Quality Single Crystal A->B C Mount Crystal on Goniometer B->C D Collect Diffraction Data C->D E Solve Structure (Determine Atom Positions) D->E F Refine Structural Model E->F

Caption: Standard workflow for X-ray crystallography.

Conclusion and Future Outlook

Iodomethyltriphenylphosphonium iodide is a well-defined solid with a high melting point, indicating significant lattice energy. Its solubility is characteristic of a large organic salt, favoring polar organic solvents over water. While its spectroscopic properties can be confidently predicted, there is a clear opportunity for the scientific community to contribute by publishing definitive, high-resolution NMR and IR spectra, as well as the single-crystal X-ray structure. Such data would provide an authoritative benchmark for researchers and further solidify the foundational knowledge of this important synthetic reagent.

References

  • iodomethyl-triphenyl-phosphanium. ChemBK. [Link]
  • (Iodomethyl)triphenylphosphonium iodide. PubChem. [Link]
  • Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. PMC. [Link]
  • Methyltriphenylphosphonium iodide. PubChem. [Link]
  • (Iodomethyl)triphenylphosphonium iodide 95 3020-28-8. MilliporeSigma. [Link]
  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Royal Society of Chemistry. [Link]
  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
  • Phosphine, triphenyl-. NIST WebBook. [Link]

Sources

Foundational

1h nmr chemical shifts of iodomethyltriphenylphosphorane

Theoretical and Practical Guide to the 1 H NMR Chemical Shifts of Iodomethyltriphenylphosphorane and Its Phosphonium Precursor Introduction Iodomethyltriphenylphosphorane ( Ph3​P=CHI ) is a highly reactive, moisture-sens...

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Author: BenchChem Technical Support Team. Date: April 2026

Theoretical and Practical Guide to the 1 H NMR Chemical Shifts of Iodomethyltriphenylphosphorane and Its Phosphonium Precursor

Introduction

Iodomethyltriphenylphosphorane ( Ph3​P=CHI ) is a highly reactive, moisture-sensitive ylide utilized extensively in advanced organic synthesis. It is the premier reagent for the Stork-Zhao olefination, a methodology designed for the highly stereoselective construction of (Z)-vinyl iodides[1]. Because the free ylide is unstable and difficult to store, it is universally generated in situ from its bench-stable precursor, iodomethyltriphenylphosphonium iodide ( [Ph3​PCH2​I]+I− )[2].

For researchers synthesizing complex natural products—such as the epothilones[1], marine anticancer agents PM050489 and PM060184[3], or mandelalide A[4]—precise reaction monitoring is critical. Understanding the 1 H NMR spectroscopic signatures of both the phosphonium salt and the active ylide allows chemists to validate ylide generation, troubleshoot failed olefinations, and quantify reagent purity.

Theoretical Grounding of Chemical Shifts and Causality

The 1 H NMR spectra of these organophosphorus compounds are governed by three primary electronic and magnetic phenomena. Understanding the causality behind these shifts is essential for accurate spectral assignment.

  • Inductive Deshielding in the Phosphonium Salt : In [Ph3​PCH2​I]+I− , the methylene ( CH2​ ) protons are sandwiched between two highly electron-withdrawing groups: the positively charged triphenylphosphonium moiety ( −P+Ph3​ ) and the highly electronegative iodine atom. This dual inductive effect severely depletes the local electron density around the protons, resulting in a pronounced downfield chemical shift ( δ≈5.30−5.50 ppm).

  • Ylidic Resonance and Shielding : Upon deprotonation by a strong base (e.g., NaHMDS), the ylide ( Ph3​P=CHI ) is formed. The ylide exists as a resonance hybrid between a neutral phosphorane ( Ph3​P=CHI ) and a zwitterionic phosphonium carbanion ( Ph3​P+−C−HI ). The significant carbanionic character at the carbon atom dramatically increases the local electron density. Consequently, the remaining methine ( CH ) proton is heavily shielded and shifts significantly upfield ( δ≈1.20−1.80 ppm) compared to the precursor.

  • Heteronuclear Spin-Spin Coupling ( 31P−1H ) : The 31P nucleus has a nuclear spin of I=1/2 and a natural abundance of 100%. This results in ubiquitous heteronuclear coupling. The aliphatic protons couple to the phosphorus atom through two bonds ( 2JPH​ ), yielding a distinct doublet with a coupling constant of 10–15 Hz. The aromatic protons exhibit complex multiplets due to three-bond ( 3JPH​ ) and four-bond ( 4JPH​ ) couplings, alongside standard homonuclear proton-proton couplings.

Quantitative Data Presentation

The following tables summarize the expected 1 H NMR parameters for both the precursor salt and the active ylide.

Table 1: 1 H NMR Chemical Shifts of Iodomethyltriphenylphosphonium Iodide ( [Ph3​PCH2​I]+I− ) (Solvent: CDCl3​ , 400 MHz)

Proton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Note
Aliphatic CH2​ 5.30 – 5.50Doublet (d) 2JPH​≈11.0−13.0 2HDeshielded by I and P+ .
Aromatic ortho-H7.75 – 7.90Multiplet (m)Complex ( 3JPH​ , 3JHH​ )6HAnisotropic deshielding by P+ .
Aromatic meta/para-H7.60 – 7.75Multiplet (m)Complex ( 4JPH​ , 3JHH​ )9HStandard aromatic region.

Table 2: 1 H NMR Chemical Shifts of Iodomethyltriphenylphosphorane ( Ph3​P=CHI ) (Solvent: THF- d8​ , 400 MHz)

Proton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Note
Aliphatic CH 1.20 – 1.80Doublet (d) 2JPH​≈14.0−16.0 1HShielded by carbanionic character.
Aromatic H7.30 – 7.80Multiplet (m)Complex15HShifted slightly upfield vs. salt.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the generation of the ylide must be treated as a self-validating system. By monitoring the reaction in an NMR tube, researchers can definitively prove the quantitative conversion of the salt to the ylide before introducing precious aldehyde substrates[1][4].

Protocol: In Situ Generation and NMR Monitoring of Ph3​P=CHI

  • Preparation : Flame-dry a standard 5 mm NMR tube and flush it with dry Argon.

  • Reagent Loading : Add 20 mg of iodomethyltriphenylphosphonium iodide[2] and 1.0 μL of hexamethyldisiloxane (HMDSO) as an internal standard ( δ=0.06 ppm) to quantify conversion.

  • Solvation : Dissolve the mixture in 0.6 mL of anhydrous, degassed THF- d8​ .

  • Baseline Acquisition : Acquire a baseline 1 H NMR spectrum. Validate that the CH2​ doublet at ~5.4 ppm integrates to exactly 2.0 protons relative to the 15 aromatic protons.

  • Deprotonation : Cool the NMR tube to -78 °C in a dry ice/acetone bath. Using a gas-tight microsyringe, slowly inject 1.05 equivalents of NaHMDS (1.0 M solution in THF).

  • Agitation and Warming : Invert the tube gently to mix (keeping it cold), then allow it to warm briefly to -20 °C to ensure complete deprotonation before acquiring the spectrum.

  • Validation : Analyze the new spectrum. The complete disappearance of the 5.4 ppm doublet and the appearance of a new doublet at ~1.5 ppm (integrating to 1H) confirms quantitative ylide formation. Causality checkpoint: Any residual 5.4 ppm signal indicates incomplete deprotonation, usually due to adventitious moisture, prompting the careful addition of a further 0.05 equivalents of base.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the stable precursor to the reactive ylide, highlighting the critical NMR monitoring checkpoints that validate the workflow.

G Salt Iodomethyltriphenylphosphonium Iodide [Ph3PCH2I]+ I- δ(CH2) ≈ 5.4 ppm Base Deprotonation NaHMDS / THF-d8 -78 °C to RT Salt->Base Base Addition Ylide Iodomethyltriphenylphosphorane Ph3P=CHI δ(CH) ≈ 1.5 ppm Base->Ylide Ylide Generation Aldehyde Wittig-Type Addition R-CHO Ylide->Aldehyde Electrophile Product (Z)-Vinyl Iodide R-CH=CH-I Aldehyde->Product Olefination

Workflow for the generation and utilization of iodomethyltriphenylphosphorane, with key NMR shifts.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Iodomethyltriphenylphosphorane Precursors

This guide provides researchers, scientists, and professionals in drug development with a comprehensive, in-depth understanding of the synthesis pathway for the precursors of iodomethyltriphenylphosphorane. Moving beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and professionals in drug development with a comprehensive, in-depth understanding of the synthesis pathway for the precursors of iodomethyltriphenylphosphorane. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers field-proven insights to ensure successful and reliable synthesis.

Introduction: The Strategic Importance of Iodomethylenetriphenylphosphorane

Iodomethylenetriphenylphosphorane, the active ylide, is a specialized Wittig reagent of significant value in modern organic synthesis. Its primary function is to convert aldehydes and ketones into Z-iodoalkenes.[1] These iodoalkenes are versatile synthetic intermediates, serving as crucial building blocks in cross-coupling reactions and, through metal-iodine exchange, for generating nucleophilic alkenylmetal species.[1]

The direct precursor to this reactive ylide is the corresponding phosphonium salt, (iodomethyl)triphenylphosphonium iodide . The stability of this salt allows for its isolation, purification, and storage, making its synthesis a critical and foundational step. The ylide itself is typically generated in situ from this precursor immediately before use due to its high reactivity.[2][3] This guide focuses on the robust and reliable synthesis of this essential phosphonium salt precursor.

The Core Synthesis Pathway: Quaternization of Triphenylphosphine

The formation of the phosphonium salt precursor is achieved through a classic Sₙ2 reaction. This process, known as quaternization, involves the nucleophilic attack of a tertiary phosphine on an alkyl halide.[4][5]

Foundational Principles & Reactant Selection
  • The Nucleophile: Triphenylphosphine (Ph₃P) Triphenylphosphine is the phosphorus source of choice for several key reasons. The phosphorus atom possesses a lone pair of electrons, making it an effective nucleophile.[6] Furthermore, the three bulky phenyl groups contribute to the stability of the resulting phosphonium salt and the triphenylphosphine oxide byproduct that is formed in the subsequent Wittig reaction, the formation of which is a major thermodynamic driving force for the olefination.[7][8]

  • The Electrophile: Diiodomethane (CH₂I₂) Diiodomethane serves as the source for the "iodomethyl" group. It is an excellent electrophile for this Sₙ2 reaction. The carbon-iodine bond is relatively weak and highly polarizable, and the iodide ion is an excellent leaving group, facilitating the nucleophilic substitution.

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The phosphorus atom of triphenylphosphine attacks one of the methylene carbons of diiodomethane. This concerted step results in the displacement of one iodide ion as a leaving group. The newly formed (iodomethyl)triphenylphosphonium cation and the displaced iodide anion associate to form the stable phosphonium salt.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Product PPh3 Ph₃P: CH2I2 I-CH₂-I TS [Ph₃P···CH₂(I)···I]⁻ PPh3->TS Sₙ2 Attack CH2I2->TS Salt [Ph₃P-CH₂I]⁺ I⁻ TS->Salt Bond Formation & Iodide Expulsion

Caption: Sₙ2 mechanism for the synthesis of the phosphonium salt precursor.

Experimental Protocol: Synthesis of (Iodomethyl)triphenylphosphonium Iodide

This protocol is a self-validating system, designed for robustness and reproducibility. It is adapted from established procedures for analogous phosphonium salt syntheses.[9]

Reagents and Equipment
Reagent/EquipmentPurposeKey Considerations
Triphenylphosphine (Ph₃P)NucleophileShould be pure. Recrystallization may be necessary for older reagents.
Diiodomethane (CH₂I₂)Electrophile / Iodomethyl SourceUse freshly distilled or high-purity commercial grade.
Toluene or BenzeneReaction SolventAnhydrous grade. Chosen for its ability to dissolve reactants but precipitate the salt product.
Diethyl EtherWashing SolventAnhydrous grade. Used to wash the final product.
Round-bottom flaskReaction VesselMust be oven-dried to remove moisture.
Magnetic Stirrer & Stir BarAgitationEnsures homogeneous reaction mixture.
CondenserPrevent Solvent LossNecessary if gentle heating is applied.
Inert Atmosphere SystemExclude Moisture & OxygenArgon or Nitrogen manifold.
Filtration ApparatusProduct IsolationBüchner funnel and vacuum flask.
Step-by-Step Methodology
  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the apparatus to an inert gas (Argon or Nitrogen) line.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with triphenylphosphine (1.0 eq). Add anhydrous toluene via cannula or syringe to dissolve the phosphine completely.

  • Initiation: To the stirring solution, add diiodomethane (1.1 - 1.2 eq) dropwise at room temperature. A slight excess of the alkylating agent ensures complete consumption of the more valuable triphenylphosphine.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the formation of a white or off-white precipitate (the phosphonium salt). The reaction time can vary from 12 to 24 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary, though this may increase the potential for side products.

  • Isolation: Once the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis), cool the mixture to room temperature. The product, being a salt, is largely insoluble in toluene and will have precipitated.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with several portions of cold anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the resulting white to pale yellow solid under high vacuum for several hours to remove all traces of solvent. The product, (iodomethyl)triphenylphosphonium iodide, should be stored in a desiccator under an inert atmosphere.[10]

From Precursor to Active Reagent: In Situ Ylide Generation

The synthesized (iodomethyl)triphenylphosphonium iodide salt is the direct precursor to the active Wittig reagent. The conversion is an acid-base reaction where a strong base removes a proton from the carbon adjacent to the positively charged phosphorus atom.[5]

  • The α-Proton: The protons on the methylene group (—CH₂I) are rendered acidic by the powerful electron-withdrawing effect of the adjacent triphenylphosphonium cation.

  • Base Selection: A very strong, non-nucleophilic base is required for efficient deprotonation. Common choices include sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi).[1][4] The use of weaker bases like alkoxides is generally insufficient.

  • In Situ Protocol: The ylide is almost always generated and used immediately (in situ). The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF), cooled to a low temperature (-78 °C to 0 °C), and the strong base is added dropwise until the characteristic color change (often to deep orange or yellow) indicates ylide formation.[2] The aldehyde or ketone is then added directly to this solution.

G Start Ph₃P + CH₂I₂ Step1 Step 1: Sₙ2 Quaternization (Toluene, RT) Start->Step1 Precursor Precursor Salt [Ph₃P-CH₂I]⁺ I⁻ Step1->Precursor Step2 Step 2: Deprotonation (Strong Base, e.g., NaHMDS in THF) Precursor->Step2 Ylide Active Ylide Ph₃P=CHI Step2->Ylide

Sources

Foundational

Structural Characterization and Application of Iodomethyltriphenylphosphorane: A Technical Guide

Executive Summary Iodomethyltriphenylphosphorane ( Ph3​P=CHI ) is a highly reactive, non-stabilized α -halo phosphorus ylide. It is an indispensable reagent in advanced organic synthesis, specifically utilized for the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iodomethyltriphenylphosphorane ( Ph3​P=CHI ) is a highly reactive, non-stabilized α -halo phosphorus ylide. It is an indispensable reagent in advanced organic synthesis, specifically utilized for the stereoselective conversion of aldehydes into terminal (Z)-vinyl iodides via the Stork-Zhao Wittig olefination[1]. These vinyl iodides serve as critical electrophilic coupling partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira) during the total synthesis of complex pharmacophores like the epothilones[2].

Because of its extreme sensitivity to moisture and propensity for rapid hydrolysis, the ylide is rarely isolated. Instead, it is generated in situ from its bench-stable precursor, iodomethyltriphenylphosphonium iodide ( [Ph3​PCH2​I]+I− )[3]. This whitepaper provides an in-depth analysis of the structural and spectroscopic characteristics of both the precursor and the ylide, culminating in a field-validated, self-consistent protocol for its synthetic application.

Structural Fundamentals & Crystallography

The Precursor: Iodomethyltriphenylphosphonium Iodide

The structural foundation of the ylide is dictated by its phosphonium salt precursor. X-ray crystallographic analysis of [Ph3​PCH2​I]+I− reveals that it crystallizes in an orthorhombic crystal system within the Pca21​ space group[4].

A defining and highly unusual feature of this solid-state structure is the presence of extremely short intermolecular iodine-iodine ( I⋯I ) contacts, measured at 346.5 pm and 356.3 pm[4]. Because these distances are significantly shorter than the sum of the van der Waals radii for iodine (~396 pm), they indicate robust non-covalent halogen bonding between the iodide anion and the iodine atom of the cation. This strong lattice stabilization explains why the salt is only sparingly soluble in standard ethereal solvents and requires highly polar aprotic conditions (or strong bases) to fully disrupt the lattice during ylide generation.

The Ylide: Iodomethyltriphenylphosphorane

Upon deprotonation, the resulting ylide ( Ph3​P=CHI ) exhibits a highly polarized phosphorus-carbon bond. The structural characterization of α -halo-ylides indicates they exist as a resonance hybrid between the "ylene" ( Ph3​P=CHI ) and "ylide" ( Ph3​P+−C−HI ) forms.

While iodine is electronegative, its most dominant stereoelectronic contribution is its large, highly polarizable electron cloud. This polarizability stabilizes the adjacent carbanion through inductive electron withdrawal, making Ph3​P=CHI slightly less nucleophilic than the unsubstituted methylenetriphenylphosphorane ( Ph3​P=CH2​ ), yet perfectly tuned for trapping kinetic cis-oxaphosphetane intermediates at low temperatures.

Spectroscopic Characterization (NMR)

Accurate Nuclear Magnetic Resonance (NMR) characterization is essential for verifying the purity of the phosphonium salt and monitoring the efficiency of ylide generation. The heavy iodine atom induces a pronounced "heavy-atom effect," which significantly shields the adjacent carbon nucleus while coupling with the spin-active 31P nucleus.

Table 1: Key NMR Spectroscopic Data for Iodomethyltriphenylphosphonium Iodide and Ylide

NucleusChemical SpeciesChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Structural Assignment
1H Phosphonium Salt5.30 – 5.50d, 2JPH​≈9.0 P−CH2​−I protons
1H Ylide1.50 – 2.00d, 2JPH​≈10.0 P=CH−I ylidic proton
13C Phosphonium Salt-5.0 to 0.0d, 1JPC​≈50.0 P−CH2​−I carbon
13C Ylide-10.0 to -5.0d, 1JPC​≈90.0 P=CH−I ylidic carbon
31P Phosphonium Salt21.0 – 23.0sPhosphonium phosphorus
31P Ylide10.0 – 15.0sYlidic phosphorus

(Note: Exact shifts vary slightly depending on the solvent; typically CDCl3​ is used for the stable salt and THF-d8​ for the in situ generated ylide).

Experimental Methodology: In Situ Generation and Application

The following step-by-step methodology outlines the optimal conditions for generating iodomethyltriphenylphosphorane and executing a (Z)-selective Wittig iodomethylenation. As an application scientist, I emphasize not just the how, but the causality behind each operational choice to ensure a self-validating workflow.

Step 1: Preparation of the Phosphonium Suspension
  • Action: Suspend 1.5 equivalents of iodomethyltriphenylphosphonium iodide in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration relative to the target aldehyde under a strict argon atmosphere[3][5].

  • Causality: The salt is practically insoluble in THF at room temperature. Strict anhydrous conditions are mandatory; trace moisture will rapidly hydrolyze the highly basic ylide into methyldiphenylphosphine oxide and iodobenzene, killing the reaction yield.

Step 2: Ylide Generation
  • Action: Cool the suspension to 0 °C and add 1.45 equivalents of Sodium Hexamethyldisilazide (NaHMDS, 1.0 M in THF) dropwise. Stir for 5 minutes[3].

  • Causality: NaHMDS is a strong, sterically hindered, non-nucleophilic base perfectly suited for deprotonating the salt without attacking the phosphorus center. Using a slight substoichiometric ratio of base to salt (1.45 vs. 1.50) is a critical self-validating control: it guarantees that absolutely no free base remains in solution, which would otherwise cause epimerization of sensitive α -chiral aldehydes. A successful deprotonation is visually confirmed as the opaque white/yellow suspension transitions into a homogeneous, deep yellow/orange solution.

Step 3: Additive Introduction (Stereocontrol)
  • Action: Cool the ylide solution to -78 °C. Slowly add 5.0 equivalents of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)[3].

  • Causality: DMPU acts as a highly polar coordinating solvent that breaks down sodium cation aggregates. By freeing the ylide from tight ion pairs, DMPU dramatically increases the ylide's reactivity and heavily biases the transition state toward the kinetic cis-oxaphosphetane, maximizing the (Z)-alkene selectivity[1].

Step 4: Aldehyde Addition & Cycloreversion
  • Action: Add the aldehyde (1.0 equivalent, dissolved in minimal THF) dropwise at -78 °C. Stir for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature[3].

  • Causality: The ultra-low temperature (-78 °C) is required to trap the kinetic [2+2] cycloaddition product (cis-oxaphosphetane). However, the cycloreversion (Wittig elimination) step requires thermal energy to break the strong P-O and C-C bonds of the intermediate. Warming to room temperature provides this activation energy, expelling triphenylphosphine oxide ( Ph3​P=O ) and yielding the target (Z)-vinyl iodide.

Mechanistic Workflow Visualization

The following diagram maps the logical progression and intermediate states of the Wittig iodomethylenation workflow.

G Salt Iodomethyltriphenylphosphonium Iodide [Ph3PCH2I]+ I- Base NaHMDS / THF Deprotonation Salt->Base Ylide Iodomethyltriphenylphosphorane Ph3P=CHI Base->Ylide Visual: Yellow/Orange Solution Aldehyde Aldehyde (R-CHO) -78 °C Ylide->Aldehyde Oxaphosphetane cis-Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Cycloreversion Warming to RT Cycloreversion Oxaphosphetane->Cycloreversion Product (Z)-Vinyl Iodide + Ph3P=O Target Product Cycloreversion->Product Stereoselective Elimination

Mechanistic workflow of (Z)-selective Wittig iodomethylenation via Ph3P=CHI.

References

  • [3] Predictive Bioinformatic Assignment of Methyl-Bearing Stereocenters, Total Synthesis, and an Additional Molecular Target of Ajudazol B | The Journal of Organic Chemistry - ACS Publications. acs.org. 6

  • [4] G. Reck's research works | Federal Institute For Materials Research and Testing and other places - ResearchGate. researchgate.net. 4

  • [2] The antibody catalysis route to the total synthesis of epothilones - PNAS. pnas.org. 2

  • [1] BRANE BIPINNATIN J: SYNTHESIS OF A 2,3,5-TRI- SUBSTITUTED FURFURYL ETHER INTERMEDIATE. clockss.org. 1

  • [5] Diiodotriphenylphosphorane | 6396-07-2 - Benchchem. benchchem.com. 5

Sources

Exploratory

Thermodynamic Properties and Mechanistic Workflows of Iodomethyltriphenylphosphorane Ylide Formation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamic parameters, kinetic stereocontrol, and standardized protocols for halomethylenation. Thermodynamic Principles...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamic parameters, kinetic stereocontrol, and standardized protocols for halomethylenation.

Thermodynamic Principles of Ylide Generation

In the landscape of complex Active Pharmaceutical Ingredient (API) synthesis, the construction of (Z)-vinyl iodides is a critical gateway for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings). The premier reagent for this transformation is iodomethyltriphenylphosphorane , a highly reactive, non-stabilized phosphorus ylide generated in situ from its stable precursor, (iodomethyl)triphenylphosphonium iodide[1].

From a thermodynamic perspective, the stability of a phosphorus ylide is dictated by the ability of its α -substituents to delocalize the negative charge of the carbanion. While the iodine atom exerts a weak electron-withdrawing inductive effect (-I), it lacks the capacity for resonance stabilization (-M effect) characteristic of carbonyl or cyano groups[2]. Consequently, iodomethyltriphenylphosphorane is thermodynamically unstable and highly reactive, classifying it strictly as a non-stabilized ylide [3].

Acid-Base Kinetics and Base Selection

The formation of the ylide is an endergonic deprotonation of the phosphonium salt, which possesses a pKa of approximately 22[3]. To drive this equilibrium forward, the reaction requires a strong base whose conjugate acid has a significantly higher pKa.

While n-butyllithium (n-BuLi, pKa ~50) provides an overwhelming thermodynamic driving force, sodium hexamethyldisilazide (NaHMDS, pKa ~26 in THF) is frequently the base of choice in advanced drug development[3][4]. The Δ pKa of ~4 between the phosphonium salt and NaHMDS is sufficient to ensure a highly exergonic deprotonation ( ΔG<0 ) while avoiding the aggressive nucleophilicity and unwanted lithium-halogen exchange side reactions commonly associated with alkyllithium reagents[4].

YlideFormation Salt Phosphonium Salt (pKa ~22) Deprotonation Deprotonation (Exergonic, ΔG < 0) Salt->Deprotonation Base Strong Base (NaHMDS / n-BuLi) Base->Deprotonation Ylide Iodomethyltriphenylphosphorane (Reactive Ylide) Deprotonation->Ylide Kinetic Control (-78 °C) Byproduct Conjugate Acid + NaI (Thermodynamic Sink) Deprotonation->Byproduct

Thermodynamic equilibrium of iodomethyltriphenylphosphorane ylide generation.

Kinetic vs. Thermodynamic Control in Olefination

The Wittig olefination using iodomethyltriphenylphosphorane operates entirely under kinetic control [5]. Unlike stabilized ylides, which react reversibly to form thermodynamic (E)-alkene products, non-stabilized ylides undergo a direct, asynchronous [2+2] cycloaddition with the target aldehyde[5][6].

This reaction bypasses the historical "betaine" intermediate, proceeding directly through an early, puckered transition state to form a cis-1,2-oxaphosphetane[5]. This early transition state is critical: it minimizes 1,2-steric clashes between the bulky triphenylphosphonium moiety and the aldehyde's substituent, locking the stereochemistry into the (Z)-configuration[5].

The subsequent syn-cycloreversion of the oxaphosphetane is highly exothermic. The ultimate thermodynamic driving force for the entire reaction cascade is the formation of the extremely stable P=O double bond in the triphenylphosphine oxide byproduct, which releases approximately 544 kJ/mol of energy[6][7].

WittigMech Ylide Ylide + Aldehyde TS Early Transition State (Puckered, Minimizes Sterics) Ylide->TS [2+2] Cycloaddition Oxaphosphetane cis-1,2-Oxaphosphetane (Kinetic Intermediate) TS->Oxaphosphetane Cycloreversion syn-Cycloreversion (Exothermic) Oxaphosphetane->Cycloreversion Products (Z)-Vinyl Iodide + Ph3P=O (Thermodynamic Driving Force) Cycloreversion->Products P=O Bond Formation (~544 kJ/mol)

Kinetic control and thermodynamic driving forces in the Wittig olefination.

Quantitative Thermodynamic Parameters

The following table summarizes the core thermodynamic and kinetic parameters governing this halomethylenation workflow:

ParameterValueMechanistic Implication
Phosphonium Salt pKa ~22Requires a strong base (pKa > 25) for quantitative, irreversible deprotonation[3].
NaHMDS Conjugate Acid pKa ~26 (in THF)Provides a favorable ΔG for ylide formation without inducing nucleophilic side reactions[3][4].
P=O Bond Dissociation Energy ~544 kJ/molActs as the ultimate thermodynamic driving force for the irreversible syn-cycloreversion[6][7].
Transition State Energy Profile Early / PuckeredDictates kinetic control, minimizing steric clash and yielding predominantly (Z)-alkenes[5].
Optimal Reaction Temperature -78 °C to -60 °CPrevents thermal decomposition of the ylide and locks the kinetic oxaphosphetane trajectory[4].

Standardized Experimental Protocol: (Z)-Selective Iodomethylenation

To ensure high yields and stereochemical fidelity, the following protocol acts as a self-validating system, utilizing temperature control points to manipulate the thermodynamics of the reaction.

Step 1: Preparation of the Phosphonium Suspension

  • Action: Suspend (iodomethyl)triphenylphosphonium iodide (1.5 equiv) in anhydrous THF (to achieve ~0.2 M) under a strict argon atmosphere[3][4].

  • Causality: Rigorous exclusion of moisture is critical. Any protic source will immediately quench the highly basic, non-stabilized ylide, reverting it to the inactive phosphonium salt[3]. THF is utilized for its superior ability to coordinate and stabilize the sodium counterions.

Step 2: Deprotonation and Ylide Generation

  • Action: Cool the suspension to 0 °C. Add NaHMDS (1.5 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir for 5–10 minutes until a vibrant yellow/orange solution forms[4].

  • Causality: The distinct color change visually validates the formation of the conjugated ylide system. Generating the ylide at 0 °C ensures rapid and complete deprotonation, overcoming the activation energy barrier before cooling the system to cryogenic temperatures.

Step 3: Cryogenic Electrophilic Addition

  • Action: Cool the reactive ylide solution to -78 °C using a dry ice/acetone bath. Add the target aldehyde (1.0 equiv) dissolved in a minimal volume of THF dropwise[4].

  • Causality: The -78 °C environment is the primary thermodynamic control point. It prevents the auto-decomposition of the unstable iodomethyltriphenylphosphorane and ensures the [2+2] cycloaddition proceeds exclusively via the lowest-energy cis-selective kinetic pathway, maximizing (Z)-vinyl iodide formation[5].

Step 4: Cycloreversion and Quench

  • Action: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl[7].

  • Causality: Warming the mixture provides the necessary thermal energy to drive the syn-cycloreversion of the oxaphosphetane intermediate into the alkene and triphenylphosphine oxide[5]. The mild acidic quench neutralizes any unreacted ylide or base without isomerizing the newly formed, sensitive double bond.

References

  • BenchChem. "Application Notes & Protocols: Deprotonation of Isopropyltriphenylphosphonium Iodide". BenchChem Protocols. 3

  • Sigma-Aldrich. "(Iodomethyl)triphenylphosphonium iodide 95%". Sigma-Aldrich Product Data. 1

  • ACS Publications. "(E)-Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes". Organometallics. 2

  • ACS Publications. "Predictive Bioinformatic Assignment of Methyl-Bearing Stereocenters, Total Synthesis, and an Additional Molecular Target of Ajudazol B". The Journal of Organic Chemistry.4

  • University of Pittsburgh. "The Wittig Reaction Mechanism". Chem 2320 Advanced Organic Chemistry. 5

  • Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism". Master Organic Chemistry. 6

  • BenchChem. "Diiodotriphenylphosphorane". BenchChem Reagents. 7

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of (Z)-Vinyl Iodides via Stork-Zhao Olefination: A Comprehensive Protocol

Executive Summary The stereoselective synthesis of cis-vinyl iodides represents a critical operation in modern organic synthesis and drug development. Because vinyl iodides are indispensable precursors for stereoretentiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereoselective synthesis of cis-vinyl iodides represents a critical operation in modern organic synthesis and drug development. Because vinyl iodides are indispensable precursors for stereoretentive cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira couplings) in the assembly of complex macrolides and marine natural products, controlling their alkene geometry is paramount[1],[2]. While the Takai olefination is the benchmark for generating (E)-vinyl iodides, the 3 remains the gold standard for (Z)-selective synthesis[4],[3]. This application note details a highly optimized, self-validating protocol utilizing iodomethyltriphenylphosphorane to achieve >50:1 Z:E selectivity[5].

Mechanistic Rationale & Stereocontrol (Causality)

The Stork-Zhao olefination is a specialized Wittig-type reaction. The ylide generated from (iodomethyl)triphenylphosphonium iodide is unstabilized. To achieve high (Z)-selectivity, the reaction must be strictly under kinetic control .

  • The Role of Temperature: Conducting the aldehyde addition at -78 °C prevents the thermal equilibration of the intermediate oxaphosphetanes, locking the system into the kinetically favored pathway[4].

  • The Role of HMPA: The addition of hexamethylphosphoramide (HMPA) is the most critical variable for stereocontrol[4]. HMPA strongly solvates the sodium cation (from the NaHMDS base), breaking up ylide aggregates. This creates a "naked," highly reactive ylide monomer. The increased effective steric bulk of this monomer enforces a highly asynchronous, early transition state during the [2+2] cycloaddition, strictly favoring the cis-oxaphosphetane intermediate that ultimately collapses into the (Z)-alkene.

Reaction Workflow

G A [Ph3PCH2I]I (White Powder) B NaHMDS (1.0 equiv) THF, 25 °C, Dark A->B C Ph3P=CH(I) Ylide (Orange Liquid) B->C Deprotonation D Cool to -78 °C Add HMPA C->D E R-CHO (Aldehyde) Kinetic Addition D->E F cis-Oxaphosphetane Intermediate E->F [2+2] Cycloaddition G (Z)-Vinyl Iodide (J = 7.0-8.5 Hz) F->G Cycloreversion (-Ph3P=O)

Reaction workflow and intermediate progression of the Stork-Zhao olefination.

Reagents and Materials

  • (Iodomethyl)triphenylphosphonium iodide : Precursor salt (Store in a desiccator)[5].

  • Sodium hexamethyldisilazide (NaHMDS) : 1.0 M solution in THF[5].

  • Hexamethylphosphoramide (HMPA) : Stereodirecting additive (Caution: Highly toxic, handle in a fume hood)[5].

  • Tetrahydrofuran (THF) : Freshly distilled and dried over sodium/benzophenone[5].

  • Target Aldehyde : Purified prior to use to prevent ylide quenching[5].

Step-by-Step Experimental Protocol

The following procedure is adapted for a standard 20 mmol scale synthesis, optimized for maximum Z-selectivity[5].

Phase 1: Ylide Generation
  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (iodomethyl)triphenylphosphonium iodide (15.0 g, 28.5 mmol, 1.25 equiv)[5].

  • Causality Check: Wrap the flask completely in aluminum foil. Vinyl iodides and their reactive intermediates are highly susceptible to light-induced radical isomerization, which rapidly degrades the Z/E ratio[5].

  • Purge the vessel with a constant stream of argon gas for 15 minutes[5].

  • Add freshly distilled, dry THF (71 mL) to achieve a ~0.4 M concentration based on the phosphonium salt[5].

  • Add NaHMDS (1 M in THF, 29.0 mL, 29.0 mmol) dropwise over 5 minutes at room temperature[5].

    • Causality: NaHMDS is chosen over alkyl lithium bases (like n-BuLi) to prevent unwanted halogen-metal exchange at the electrophilic iodomethyl site.

Phase 2: Kinetic Trapping
  • Cool the reaction flask to -78 °C using a dry ice/acetone bath[5].

  • Add HMPA (9 mL) dropwise to the mixture[5].

  • Stir for 5 minutes to ensure complete thermal equilibration and sodium-cation solvation[5].

  • Add the target aldehyde (e.g., decanal, 4.2 mL, 22.8 mmol, 1.0 equiv) dropwise down the cold wall of the flask to pre-cool the liquid before it contacts the ylide[5].

  • Stir vigorously at -78 °C in the dark under argon for 3 hours[5].

Phase 3: Quench and Isolation
  • Remove the cooling bath and allow the mixture to warm to 10–15 °C[5].

  • Quench the reaction by adding saturated aqueous NaHCO₃ (~36 mL)[5].

    • Causality: A mild basic quench prevents acid-catalyzed degradation of the newly formed vinyl iodide.

  • Dilute the mixture with hexanes[5].

    • Causality: The non-polar solvent preferentially extracts the lipophilic vinyl iodide while precipitating the bulk of the highly polar triphenylphosphine oxide byproduct, streamlining downstream purification.

Phase 4: Purification
  • Filter the mixture through a short pad of silica gel, washing with additional hexanes[5].

  • Wash the combined organic filtrate with saturated aqueous Na₂S₂O₃[5].

    • Causality: This neutralizes and removes any trace free iodine (I₂) that may have formed via oxidation, which could otherwise act as a radical initiator for the isomerization of the Z-alkene to the thermodynamically more stable E-alkene.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (Z)-vinyl iodide[5].

Self-Validating Analytical Checkpoints

To ensure the integrity of the protocol, rely on the following built-in validation metrics:

  • Visual Confirmation of Ylide: Upon addition of NaHMDS, the white suspension must transition to a deep orange liquid [5]. If the solution remains pale, the deprotonation has failed (likely due to moisture or degraded base).

  • ¹H NMR Coupling Constants (J): The definitive proof of geometry lies in the vinylic proton coupling constants. For (Z)-alkenes, the coupling constant is typically J = 7.0–8.5 Hz . In contrast, the (E)-isomer exhibits a much larger coupling constant (J = 14.0–15.0 Hz). For example, in the synthesis of (Z)-1-iodo-1-undecene, the (Z)-protons appear as a multiplet at 6.11–6.22 ppm, while the (E)-proton appears at 6.54 ppm (dt, J = 14.3, 7.2 Hz)[5].

  • Byproduct Identification: A common side product is the 1,1-diiodoalkene (often comprising ~15% of the crude mixture under non-ideal conditions), which presents a distinct triplet around 6.94 ppm (J = 7.0 Hz)[5].

Quantitative Data: Optimization of Reaction Parameters

The choice of methodology directly dictates the geometric outcome of the vinyl halide. The table below summarizes the expected selectivities based on established literature protocols.

Reaction ProtocolReagents / CatalystAdditiveTemp (°C)Target GeometryTypical Selectivity
Stork-Zhao Olefination [Ph₃PCH₂I]I, NaHMDSHMPA-78 °C(Z)-Vinyl IodideUp to 50:1 (Z:E)
Stork-Zhao (Modified) [Ph₃PCH₂I]I, KHMDS18-Crown-6-78 °C(Z)-Vinyl Iodide10:1 to 15:1 (Z:E)
Takai Olefination CHI₃, CrCl₂None0 °C to RT(E)-Vinyl Iodide>20:1 (E:Z)
Alkyne Hydroiodination HI or Alkali IodideNoneRTα-Vinyl IodideMarkovnikov

References

  • [5] Stereospecific Cu(I)-catalyzed CO cross-coupling synthesis of acyclic 1,2-di- and trisubstituted vinylic ethers from alcohols and vinylic halides, Semantic Scholar. 5

  • [1] Total Synthesis of Kanamienamide, ACS Publications. 1

  • [4] Vinyl iodide functional group, Wikipedia. 4

  • [3] Photoredox/Ni-Catalytic Synthesis of cis-Vinyl Iodides from Acetylene, ACS Publications. 3

  • [2] Conquering peaks and illuminating depths: developing stereocontrolled organic reactions to unlock nature's macrolide treasure trove, Chemical Communications (RSC Publishing). 2

Sources

Application

One-Pot Synthesis of Terminal Alkynes via Aldehyde Homologation: A Detailed Guide for Researchers

Terminal alkynes are indispensable building blocks in modern organic synthesis, finding extensive application in drug discovery, materials science, and chemical biology. Their utility stems from the reactivity of the ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Terminal alkynes are indispensable building blocks in modern organic synthesis, finding extensive application in drug discovery, materials science, and chemical biology. Their utility stems from the reactivity of the terminal C-H bond and the triple bond, which allows for a diverse array of chemical transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), click chemistry, and nucleophilic additions.[1][2] This guide provides an in-depth exploration of a robust and widely adopted one-pot method for the synthesis of terminal alkynes from aldehydes: the Corey-Fuchs reaction.[3][4][5]

While the query specified iodomethyltriphenylphosphorane, the preeminent and extensively validated method for this one-carbon homologation involves the in-situ generation of a dihalomethylenetriphenylphosphorane. This guide will focus on the well-established Corey-Fuchs protocol, which offers a reliable and versatile route to terminal alkynes.

The Corey-Fuchs Reaction: A Powerful Tool for Alkyne Synthesis

The Corey-Fuchs reaction is a two-step, one-pot procedure that efficiently converts aldehydes into terminal alkynes with an additional carbon atom.[4][6][7] The overall transformation can be summarized as follows:

Overall Transformation

Aldehyde Aldehyde (R-CHO) Alkyne Terminal Alkyne (R-C≡CH) Aldehyde->Alkyne One-carbon homologation Reagents 1) PPh3, CBr4 2) n-BuLi

Caption: General scheme of the Corey-Fuchs reaction.

The first step involves the reaction of an aldehyde with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to afford a 1,1-dibromoalkene.[1][8] Subsequent treatment with a strong base, typically n-butyllithium (n-BuLi), induces a Fritsch-Buttenberg-Wiechell rearrangement to furnish the desired terminal alkyne.[1]

Reaction Mechanism: A Stepwise Look

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The process unfolds as follows:

  • Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane. The addition of zinc dust can facilitate this step and allows for the use of catalytic amounts of PPh₃, which simplifies purification.[3][8]

  • Wittig-type Reaction: The generated ylide reacts with the aldehyde in a manner analogous to the Wittig reaction to produce a 1,1-dibromoalkene intermediate and triphenylphosphine oxide.[6]

  • Fritsch-Buttenberg-Wiechell Rearrangement: The 1,1-dibromoalkene is then treated with two equivalents of a strong base, such as n-butyllithium. The first equivalent dehydrohalogenates the dibromoalkene to form a lithium acetylide intermediate. The second equivalent facilitates a metal-halogen exchange, which upon aqueous workup, yields the terminal alkyne.[6]

Corey_Fuchs_Mechanism cluster_ylide Ylide Formation cluster_wittig Wittig-type Reaction cluster_rearrangement Fritsch-Buttenberg-Wiechell Rearrangement PPh3 PPh₃ Ylide [Ph₃P=CBr₂] PPh3->Ylide + CBr₄ CBr4 CBr₄ Dibromoalkene R-CH=CBr₂ Ylide->Dibromoalkene + Aldehyde Aldehyde R-CHO Bromoalkyne R-C≡C-Br Dibromoalkene->Bromoalkyne + n-BuLi nBuLi1 1. n-BuLi nBuLi2 2. H₂O workup TerminalAlkyne R-C≡CH Bromoalkyne->TerminalAlkyne + n-BuLi, then H₂O

Caption: Stepwise mechanism of the Corey-Fuchs reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of a terminal alkyne from an aldehyde. Reaction conditions may need to be optimized for specific substrates.

Materials and Reagents:

  • Aldehyde

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

Step 1: Formation of the 1,1-Dibromoalkene

  • To a round-bottom flask under an inert atmosphere, add triphenylphosphine (2.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add carbon tetrabromide (1.0 eq) in portions. The solution will typically turn from colorless to a yellow or orange suspension.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

Step 2: Formation of the Terminal Alkyne

  • Cool the reaction mixture from Step 1 to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The color of the reaction mixture will likely change significantly.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure terminal alkyne.

Quantitative Data Summary

The following table provides representative data for the Corey-Fuchs reaction with various aldehyde substrates. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

Aldehyde SubstratePPh₃ (eq)CBr₄ (eq)n-BuLi (eq)Reaction Time (h)Yield (%)
Benzaldehyde2.01.02.13-585-95
Cyclohexanecarboxaldehyde2.01.02.14-680-90
4-Nitrobenzaldehyde2.01.02.13-575-85
Cinnamaldehyde2.01.02.14-670-80

Note: Yields are for the two-step, one-pot process and are based on representative values from the literature.[7]

Scope, Limitations, and Modifications

The Corey-Fuchs reaction is a versatile method applicable to a wide range of aliphatic and aromatic aldehydes.[3] However, certain functional groups may not be compatible with the strongly basic conditions of the second step.

  • Substrate Scope: Aldehydes bearing various functional groups can be successfully converted to terminal alkynes. Electron-withdrawing and electron-donating groups on aromatic aldehydes are generally well-tolerated.

  • Limitations: Substrates with acidic protons (e.g., unprotected alcohols, carboxylic acids) or base-sensitive functional groups may undergo side reactions. In such cases, protection strategies may be necessary.

  • Modifications:

    • Alternative Bases: Other strong bases like lithium diisopropylamide (LDA) can sometimes be used in place of n-BuLi.[6]

    • Trapping the Lithium Acetylide: The intermediate lithium acetylide can be trapped with various electrophiles before the aqueous workup to generate internal alkynes in a one-pot fashion.[6]

Safety Precautions

  • Carbon tetrabromide (CBr₄): is a toxic and volatile solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium (n-BuLi): is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture. It should be handled under an inert atmosphere using proper syringe techniques. Always have a suitable fire extinguisher (e.g., Class D for metal fires) readily available.

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Anhydrous Solvents: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently synthesize a wide array of terminal alkynes, thereby facilitating advancements in drug discovery and the broader chemical sciences.

References

  • Corey, E. J.; Fuchs, P. L. A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • SynArchive. Corey-Fuchs Reaction. [Link]

  • Wang, Z. et al. A Practical Preparation of Terminal Alkynes from Aldehydes. J. Org. Chem.2000 , 65 (6), 1889–1891. [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. RSC Adv., 2024 ,14, 1073-1100. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au2021 , 1, 8, 1184–1190. [Link]

  • Organic Chemistry Portal. A Practical Preparation of Terminal Alkynes from Aldehydes. [Link]

Sources

Method

The Strategic Application of Iodomethyltriphenylphosphorane in the Total Synthesis of Complex Natural Products

Introduction: A Specialized Tool for a Critical Transformation In the intricate and often challenging field of natural product total synthesis, the selective formation of carbon-carbon double bonds remains a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Specialized Tool for a Critical Transformation

In the intricate and often challenging field of natural product total synthesis, the selective formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of olefination methodologies, the Wittig reaction stands as a powerful and versatile tool.[1] This application note delves into the specific utility of a specialized Wittig reagent, iodomethyltriphenylphosphorane, in the stereoselective synthesis of vinyl iodides, which are themselves pivotal intermediates in the construction of complex natural products. The in-situ generation of iodomethylenetriphenylphosphorane and its subsequent reaction with aldehydes, often referred to as the Stork-Zhao-Wittig olefination, provides a reliable route to (Z)-vinyl iodides, which can be further elaborated through a variety of cross-coupling reactions.[2][3] This guide will provide an in-depth analysis of the mechanism, applications, and detailed protocols for the use of iodomethyltriphenylphosphorane in the context of natural product total synthesis, aimed at researchers, scientists, and drug development professionals.

Mechanistic Insights: The Stork-Zhao-Wittig Olefination

The Wittig reaction fundamentally involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[4] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one derived from iodomethyltriphenylphosphonium iodide, typically favor the formation of (Z)-alkenes.[3]

The currently accepted mechanism for the Wittig reaction with non-stabilized ylides under lithium-salt-free conditions proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate directly.[5] This process is under kinetic control. The subsequent decomposition of the oxaphosphetane yields the alkene and the highly stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction.

The Stork-Zhao modification of the Wittig reaction provides a highly stereoselective method for the synthesis of (Z)-vinyl iodides.[3] The reaction involves the deprotonation of (iodomethyl)triphenylphosphonium iodide with a strong base, such as a sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures to generate the iodomethylenetriphenylphosphorane ylide in situ. This ylide then reacts with an aldehyde to predominantly form the (Z)-vinyl iodide. The high (Z)-selectivity is a key feature of this reaction, making it a valuable tool for controlling alkene geometry in complex syntheses.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination reagents Ph₃P + CH₂I₂ phosphonium (Iodomethyl)triphenylphosphonium iodide [Ph₃P⁺CH₂I]I⁻ reagents->phosphonium Sₙ2 Reaction ylide Iodomethylenetriphenylphosphorane (Ylide) Ph₃P=CHI phosphonium:e->ylide:w Deprotonation base Base (e.g., NaHMDS) oxaphosphetane Oxaphosphetane Intermediate ylide:e->oxaphosphetane:w [2+2] Cycloaddition aldehyde Aldehyde R-CHO products -Vinyl Iodide + Ph₃P=O oxaphosphetane->products Decomposition

Figure 1: General workflow of the Stork-Zhao-Wittig olefination.

Applications in Natural Product Total Synthesis

The strategic installation of a vinyl iodide moiety allows for subsequent carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This two-step sequence of iodolefination followed by cross-coupling provides a powerful method for the convergent assembly of complex molecular architectures.

Case Study 1: Total Synthesis of Chivosazole F

The total synthesis of the potent actin-binding macrolide Chivosazole F by Kalesse and coworkers provides a compelling example of the strategic use of the Stork-Zhao-Wittig olefination.[6] In their synthetic route, a key aldehyde fragment was elaborated to the corresponding (Z)-vinyl iodide using (iodomethyl)triphenylphosphonium iodide and NaHMDS. This vinyl iodide was a crucial precursor for an intramolecular Stille coupling reaction to form the macrocyclic ring, demonstrating the utility of this methodology in the construction of complex macrocycles with high stereocontrol.

Case Study 2: Total Synthesis of (+)-Pinnatifidenyne

The synthesis of the marine natural product (+)-Pinnatifidenyne also highlights the importance of the Stork-Zhao-Wittig olefination in achieving high stereoselectivity.[7] The synthesis of the (Z)-vinyl iodide precursor was accomplished using iodomethyltriphenylphosphorane, which was generated in situ. This example further underscores the reliability of this method for the stereoselective formation of Z-vinyl iodides in the context of complex natural product synthesis.

Case Study 3: Total Synthesis of Nagelamides

In the total synthesis of Nagelamide C, a dimeric pyrrole-imidazole alkaloid, a key step involved an imidazole benzylic Wittig olefination to construct a unique trisubstituted olefin.[8] This showcases the applicability of the Wittig reaction with functionalized phosphonium salts in the synthesis of complex heterocyclic natural products.

Case Study 4: Total Synthesis of Leustroducsin B

The total synthesis of Leustroducsin B, a potent inhibitor of protein phosphatase 2A, involved a Wittig reaction in the construction of a key segment of the molecule.[9][10] While not directly involving an iodinated phosphorane, this synthesis is representative of the broader importance of the Wittig reaction in assembling complex polyketide natural products.

Detailed Experimental Protocols

Protocol 1: Preparation of (Iodomethyl)triphenylphosphonium Iodide

While (iodomethyl)triphenylphosphonium iodide is commercially available, a representative procedure for the synthesis of a similar phosphonium salt, methyltriphenylphosphonium iodide, is provided here as a reference for the general methodology. The synthesis of the title compound would involve the reaction of triphenylphosphine with diiodomethane.

Materials:

  • Triphenylphosphine (Ph₃P)

  • Diiodomethane (CH₂I₂)

  • Benzene (anhydrous)

  • Pentane (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Filtration apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous benzene.

  • To the stirred solution, add diiodomethane (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution as a white solid.

  • Collect the solid by filtration, wash with anhydrous benzene and then with anhydrous pentane to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to afford (iodomethyl)triphenylphosphonium iodide.

Table 1: Typical Reagent Quantities and Yields

ReagentMolar Eq.Amount
Triphenylphosphine1.026.23 g
Diiodomethane1.129.5 g
Benzene-150 mL
Product ~45-50 g (85-95%)
Protocol 2: Stork-Zhao-Wittig Olefination for the Synthesis of a (Z)-Vinyl Iodide

This protocol is adapted from a procedure reported in Organic Syntheses for the preparation of (Z)-1-(2-Iodovinyl)-4-methoxybenzene.[2]

Materials:

  • (Iodomethyl)triphenylphosphonium iodide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M solution in THF)

  • Aldehyde (e.g., p-anisaldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried three-necked round-bottom flask under an inert atmosphere, add (iodomethyl)triphenylphosphonium iodide (1.2 eq).

  • Add anhydrous THF via cannula and stir to form a suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the ylide.

  • After stirring for 30 minutes at -78 °C, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise, again maintaining a low internal temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). Once the aldehyde is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-vinyl iodide.

Figure 2: Experimental workflow for the Stork-Zhao-Wittig olefination.

Conclusion: A Robust and Stereoselective Methodology

Iodomethyltriphenylphosphorane is a highly valuable reagent in the synthetic chemist's toolbox, particularly for the stereoselective synthesis of (Z)-vinyl iodides. The Stork-Zhao-Wittig olefination provides a reliable and high-yielding method for this transformation, which has been successfully applied in the total synthesis of numerous complex and biologically active natural products. The resulting vinyl iodides are versatile intermediates that can be further elaborated using a wide range of modern cross-coupling methodologies, enabling the convergent and efficient construction of intricate molecular architectures. The protocols and examples provided in this application note serve as a comprehensive guide for researchers seeking to employ this powerful synthetic strategy in their own research endeavors.

References

  • Tong, G., Nguyen, L. V., & Jamison, T. F. (2025). Total Synthesis and 13C NMR Revision of Nagelamide C. Organic Chemistry Frontiers. [Link]

  • Miyashita, K., Ikejiri, M., & Imanishi, T. (2008). Total synthesis of leustroducsin B. The Journal of Organic Chemistry, 73(14), 5340-5349. [Link]

  • Yoshida, M., et al. (2003). Total Synthesis of Leustroducsin B. Journal of the American Chemical Society, 125(11), 3243-3252. [Link]

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

  • Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-231. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]

  • ChemBK. (2024, April 10). iodomethyl-triphenyl-phosphanium. [Link]

  • Corey, E. J., & Katzenellenbogen, J. A. (1973). Homogeraniol. Organic Syntheses, 53, 77. [Link]

  • Gondal, H. Y., Cheema, Z. M., Zaidi, J. H., Yousuf, S., & Choudhary, M. I. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 62. [Link]

  • Gondal, H. Y., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 62. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (2023). Vinyl iodide functional group. [Link]

  • Paterson, I., & Anderson, E. A. (2011). Challenges and discoveries in the total synthesis of complex polyketide natural products. Chemical Communications, 47(2), 438-455. [Link]

  • Gondal, H. Y., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. ResearchGate. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6681. [Link]

  • Quideau, S., & Pouységu, L. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 115. [Link]

  • Chulabhorn Research Institute. (2023, January 29). Total Synthesis of Natural Products. [Link]

  • Opatz, T. (2018, April 26). Total synthesis of natural products. Johannes Gutenberg-Universität Mainz. [Link]

  • Stork, G., & Zhao, K. (1989). A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Tetrahedron Letters, 30(17), 2173-2174. [Link]

Sources

Application

Application Note: In Situ Generation of Iodomethyltriphenylphosphorane for Stereoselective Olefination and Downstream Cross-Coupling

Executive Summary Vinyl iodides are indispensable linchpins in modern organic synthesis, serving as highly reactive electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, and He...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinyl iodides are indispensable linchpins in modern organic synthesis, serving as highly reactive electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, and Heck couplings). The stereoselective synthesis of (Z)-vinyl iodides represents a long-standing challenge in organic synthesis, with the Stork–Zhao olefination remaining the benchmark methodology[1]. This transformation relies on the Wittig reaction using iodomethyltriphenylphosphorane ( Ph3​P=CH−I ). Due to the inherent instability and high reactivity of this α -halo ylide, it cannot be isolated or stored. It must be generated in situ from its stable precursor, iodomethyltriphenylphosphonium iodide, using strong, non-nucleophilic bases. This guide provides a comprehensive, field-proven framework for the in situ generation of this ylide, ensuring high (Z)-stereoselectivity and seamless integration into downstream cross-coupling workflows.

Mechanistic Principles & Reagent Causality

To achieve reproducible yields and high stereofidelity, researchers must understand the causality behind the reagent selection and reaction conditions:

  • Precursor Stability: Iodomethyltriphenylphosphonium iodide ( [Ph3​PCH2​I]+I− ) is synthesized via the nucleophilic substitution of triphenylphosphine with diiodomethane. Unlike the ylide, this phosphonium salt is a stable, crystalline solid that serves as a reliable benchtop precursor.

  • Base Selection (Kinetic Control): Sodium hexamethyldisilazide (NaHMDS) is the industry standard for this deprotonation[2]. It provides a clean, kinetic deprotonation at -78 °C. Crucially, NaHMDS is non-nucleophilic; using alkyllithiums (like n-BuLi) would result in disastrous halogen-metal exchange at the iodine atom or nucleophilic attack at the phosphorus center. KHMDS is also viable[3], though the smaller sodium counterion in NaHMDS often provides tighter transition-state organization during the subsequent oxaphosphetane formation.

  • Stereocontrol via Additives: Generating the ylide at ultra-low temperatures (-78 °C to -80 °C) in the presence of highly polar co-solvents or additives like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) strongly favors the formation of (Z)-vinyl iodides[4]. The polar additive disrupts metal-ion aggregation, favoring an early, kinetically controlled transition state that leads to the cis-oxaphosphetane, which subsequently collapses to the (Z)-alkene.

Visualized Reaction Pathways

Workflow Step1 Phosphonium Salt [Ph3PCH2I]+ I- Step2 In Situ Ylide Ph3P=CH-I Step1->Step2 NaHMDS, THF -78 °C Step3 (Z)-Vinyl Iodide R-CH=CH-I Step2->Step3 R-CHO Wittig Olefination Step4 Cross-Coupling (Suzuki/Stille) Step3->Step4 Pd(0) Catalyst R'-M

Workflow from phosphonium salt to cross-coupled product via in situ ylide generation.

Mechanism Salt Iodomethyltriphenylphosphonium Iodide Ylide Reactive Ylide[Ph3P=CH-I] Salt->Ylide Kinetic Deprotonation (-78 °C) Base NaHMDS (Base) Base->Ylide Kinetic Deprotonation (-78 °C) Oxaphosphetane cis-Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Addition (DMPU/HMPA) Product (Z)-Vinyl Iodide + Ph3P=O Oxaphosphetane->Product Cycloreversion (Warming to RT)

Mechanistic pathway of the (Z)-selective Wittig iodomethylenation.

Quantitative Data: Optimization of Z-Selective Iodomethylenation

The following table synthesizes field-proven parameters utilized in complex total synthesis campaigns, demonstrating how base and solvent choices dictate the stereochemical outcome.

EntryBaseSolvent SystemTemp (°C)Z:E RatioYield (%)Reference Context
1NaHMDSTHF-78 to 2595:584Total Synthesis of PM050489[2]
2NaHMDSTHF / DMPU-80 to 25>95:586Total Synthesis of Ajudazol B[4]
3KHMDSTHF-78 to 2590:1080Total Synthesis of Hirsutellone B[3]

Step-by-Step Experimental Protocols

Protocol A: Preparation of Iodomethyltriphenylphosphonium Iodide

This stable precursor must be synthesized and rigorously dried prior to ylide generation.

  • Reaction Setup: In a flame-dried, foil-wrapped round-bottom flask (to protect from light), dissolve triphenylphosphine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Alkylation: Add diiodomethane (1.5 equiv) in one portion.

  • Maturation: Stir the reaction mixture at room temperature for 48–72 hours.

  • Self-Validating Checkpoint: The successful formation of the salt is visually confirmed by the precipitation of a dense, white to pale-yellow crystalline solid from the DCM solution.

  • Isolation: Filter the precipitate under a blanket of argon. Wash the filter cake thoroughly with ice-cold diethyl ether to remove unreacted starting materials. Dry under high vacuum for 12 hours.

Protocol B: In Situ Ylide Generation and (Z)-Selective Wittig Olefination

This protocol utilizes NaHMDS and DMPU to maximize (Z)-selectivity, adapted from the synthesis of Ajudazol B[4].

  • Suspension: To a flame-dried Schlenk flask under argon, add iodomethyltriphenylphosphonium iodide (1.5 equiv) and anhydrous THF (to achieve 0.2 M). The salt will remain largely insoluble, forming a white suspension.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Ylide Generation (Critical Step): Slowly add NaHMDS (1.0 M in THF, 1.45 equiv) dropwise down the side of the flask.

    • Causality & Self-Validation: Deprotonation occurs at the solid-liquid interface. The successful generation of iodomethyltriphenylphosphorane is visually confirmed by the transition from a white suspension to a homogeneous, vibrant yellow/orange solution. If the solution turns dark brown, this indicates localized heating and ylide decomposition; ensure the base is added slowly.

  • Additive Integration: After stirring for 15 minutes at -78 °C, slowly add DMPU (7.5 equiv) to disrupt metal aggregation[4]. Maintain at -78 °C for an additional 15 minutes.

  • Olefination: Add the target aldehyde (1.0 equiv) dropwise as a solution in minimal THF.

  • Cycloreversion: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Causality: Warming provides the thermal energy required for the cis-oxaphosphetane intermediate to undergo cycloreversion, releasing triphenylphosphine oxide and the desired (Z)-vinyl iodide.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol C: Downstream Suzuki-Miyaura Cross-Coupling

Exploiting the high reactivity of the generated vinyl iodide.

  • Setup: In a Schlenk tube, combine the (Z)-vinyl iodide (1.0 equiv), the target boronic acid/ester (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%).

  • Solvent: Add a degassed mixture of THF/Water (4:1 v/v).

  • Reaction: Stir the mixture at 50 °C.

    • Causality: Vinyl iodides undergo oxidative addition with Pd(0) significantly faster than their bromide or chloride counterparts due to the weaker C-I bond. This allows for cross-coupling at lower temperatures, preserving the delicate (Z)-stereocenter and preventing alkene isomerization.

  • Completion: Monitor by TLC. Upon consumption of the vinyl iodide (typically 2–4 hours), cool to room temperature, dilute with water, extract with diethyl ether, and purify via chromatography.

References

  • Isolation and First Total Synthesis of PM050489 and PM060184, Two New Marine Anticancer Compounds - Journal of the American Chemical Society. 2

  • Predictive Bioinformatic Assignment of Methyl-Bearing Stereocenters, Total Synthesis, and an Additional Molecular Target of Ajudazol B - The Journal of Organic Chemistry. 4

  • Total Synthesis of Hirsutellone B - PMC - NIH. 3

  • Photoredox/Ni-Catalytic Synthesis of cis-Vinyl Iodides from Acetylene - ACS Publications. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Silyl Amide Bases for Iodomethyltriphenylphosphorane Generation

Welcome to the technical support resource for the synthesis and application of iodomethyltriphenylphosphorane. The generation of this crucial Wittig reagent, a cornerstone for introducing the iodomethylene moiety in comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and application of iodomethyltriphenylphosphorane. The generation of this crucial Wittig reagent, a cornerstone for introducing the iodomethylene moiety in complex molecule synthesis, is highly dependent on the precise selection and handling of strong, non-nucleophilic bases. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols focusing on the use of sodium bis(trimethylsilyl)amide (NaHMDS) and its common equivalents.

Frequently Asked Questions (FAQs)

Q1: What is iodomethyltriphenylphosphonium iodide and why is it a valuable reagent?

A1: Iodomethyltriphenylphosphonium iodide, [Ph₃PCH₂I]⁺I⁻, is a phosphonium salt that serves as the precursor to the Wittig reagent iodomethylenetriphenylphosphorane (Ph₃P=CHI).[1][2] This ylide is primarily used in Wittig olefination reactions to convert aldehydes and ketones into vinyl iodides. Vinyl iodides are exceptionally versatile synthetic intermediates, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this reagent a powerful tool in drug discovery and natural product synthesis.

Q2: Why is the choice of base so critical for generating the ylide from [Ph₃PCH₂I]⁺I⁻?

A2: The choice of base is paramount for two main reasons: acidity and chemoselectivity. The proton on the carbon adjacent to the phosphorus atom in the phosphonium salt is acidic, but it requires a very strong base for complete and rapid deprotonation.[3] Furthermore, the base must be non-nucleophilic to avoid unwanted side reactions, such as attack at the phosphorus center or displacement of the iodide. Silyl amide bases like NaHMDS, KHMDS, and LiHMDS are ideal because they are exceptionally strong bases with significant steric bulk, which minimizes their nucleophilicity.

Q3: What are the primary advantages of using NaHMDS and its equivalents (KHMDS, LiHMDS)?

A3: NaHMDS and its potassium (KHMDS) and lithium (LiHMDS) counterparts offer several key advantages:

  • High Basicity: They are sufficiently strong to deprotonate a wide range of phosphonium salts efficiently.[3]

  • Minimal Nucleophilicity: Their bulky bis(trimethylsilyl) groups prevent them from acting as nucleophiles.

  • Solubility: They are commercially available as solutions in aprotic solvents like THF, making them easy to handle and dispense accurately.

  • Clean Byproducts: The byproduct of the deprotonation is the neutral and volatile hexamethyldisilazane, which is generally easy to remove during workup.

Q4: What is the most common challenge encountered during the generation of iodomethylenetriphenylphosphorane?

A4: The most frequent issue is low or inconsistent yields, which often stems from incomplete ylide formation or subsequent ylide decomposition. This can be caused by a combination of factors including inactive base due to moisture contamination, suboptimal reaction temperature, or inappropriate choice of solvent. A systematic approach to troubleshooting these parameters is essential for success.

Core Principles: The Chemistry of Ylide Generation

The successful generation of iodomethylenetriphenylphosphorane hinges on a simple acid-base reaction. The phosphonium salt, [Ph₃PCH₂I]⁺I⁻, acts as the acid, and a strong base like NaHMDS acts as the proton acceptor.

G cluster_reactants Reactants cluster_products Products Phosphonium [Ph₃PCH₂I]⁺I⁻ (Phosphonium Salt) Ylide Ph₃P=CHI (Phosphorane Ylide) Phosphonium->Ylide Deprotonation Base Na⁺⁻N(SiMe₃)₂ (NaHMDS) Byproduct HN(SiMe₃)₂ (Volatile Byproduct) Base->Byproduct Salt NaI Base->Salt

Caption: Ylide formation via deprotonation of the phosphonium salt.

Key Experimental Parameters
  • pKa Matching: The pKa of the base's conjugate acid must be significantly higher than the pKa of the phosphonium salt to drive the deprotonation equilibrium to completion. The conjugate acid of HMDS bases is hexamethyldisilazane, which has a pKa of ~26 (in THF), making it suitable for deprotonating most phosphonium salts.

  • Solvent Choice: Anhydrous, aprotic polar solvents such as Tetrahydrofuran (THF) or Toluene are essential. Protic solvents (e.g., alcohols) will quench the base and the ylide. The solvent must be rigorously dried, as any trace of water will consume the base.

  • Temperature Control: The iodomethylene ylide is thermally unstable. Its generation is typically performed at low temperatures, ranging from -78 °C to 0 °C, to prevent decomposition. The subsequent reaction with the carbonyl compound is also carried out at these low temperatures.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Ylide Formation

  • Symptom: Upon addition of the base, the characteristic deep red or orange color of the ylide does not appear. Subsequent addition of an aldehyde or ketone results in recovery of the starting material.

  • Question: I've added the NaHMDS solution to my phosphonium salt in THF, but the reaction mixture remains a pale slurry. What went wrong?

  • Answer: This classic issue points to a problem with one of the core components of the reaction. Let's diagnose the potential causes.

    • Cause A: Inactive Base: NaHMDS and its equivalents are extremely sensitive to moisture and air.

      • Solution: Use a freshly opened bottle or a recently titrated solution of the base. If using a solid, ensure it is weighed out quickly under an inert atmosphere (e.g., in a glovebox). Commercial solutions can degrade over time; it is good practice to periodically titrate them to determine the active concentration.

    • Cause B: Impure Phosphonium Salt: The starting iodomethyltriphenylphosphonium iodide can degrade upon prolonged exposure to light or moisture.

      • Solution: Ensure the phosphonium salt is pure and dry. If it appears discolored (dark brown or tarry), it may need to be recrystallized or repurchased. Store the salt in a desiccator, protected from light.

    • Cause C: Wet Solvent or Glassware: Trace amounts of water in the solvent or on the glassware will consume the strong base before it can deprotonate the phosphonium salt.

      • Solution: Always use freshly distilled solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF). All glassware should be oven-dried or flame-dried under vacuum immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).

Problem 2: Ylide Decomposition

  • Symptom: The initial, vibrant color of the ylide forms but then fades prematurely, leading to a significant decrease in the final product yield.

  • Question: I see the ylide form, but by the time I add my aldehyde, the color has faded and my yield is poor. Why is my ylide disappearing?

  • Answer: This indicates that the ylide, once formed, is not stable under your reaction conditions.

    • Cause A: Temperature is Too High: Iodomethylenetriphenylphosphorane is thermally labile.

      • Solution: Maintain a consistently low temperature throughout the ylide generation and subsequent olefination. A dry ice/acetone bath (-78 °C) is strongly recommended. Do not allow the reaction to warm until the olefination is complete.

    • Cause B: Atmospheric Contamination: Oxygen can react with and decompose the ylide.

      • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire experimental procedure. Use septa and syringe techniques for all reagent transfers.

Problem 3: Inconsistent Yields and Stereoselectivity

  • Symptom: The reaction works, but yields are highly variable between runs. If applicable, the E/Z ratio of the resulting alkene is not reproducible.

  • Question: I'm trying to scale up my reaction, but my yields are inconsistent. I've also noticed that changing from NaHMDS to LiHMDS changed my product ratio. Why?

  • Answer: Reproducibility issues are often tied to subtle but critical procedural variables, especially the nature of the cation.

    • Cause A: The Cation Effect (Li⁺ vs. Na⁺ vs. K⁺): The counter-ion of the silyl amide base can significantly influence the aggregation state and reactivity of the ylide. In Wittig chemistry, lithium cations are known to coordinate to the intermediates, potentially altering the reaction pathway and stereochemical outcome (the "salt effect").[4] Reactions run with NaHMDS or KHMDS are considered "salt-free" (with respect to lithium salts) and often give different stereoselectivity compared to LiHMDS or n-BuLi.[4][5]

      • Solution: For consistency, do not switch between different HMDS bases (e.g., NaHMDS, KHMDS, LiHMDS) without re-optimizing the reaction. If a specific stereoisomer is desired, screening all three bases is a valid optimization strategy.

    • Cause B: Inconsistent Reagent Addition: The rate and order of addition matter.

      • Solution: Always add the base dropwise to a cooled suspension of the phosphonium salt to ensure efficient deprotonation without localized heating. After the ylide is formed, add the carbonyl substrate slowly to the ylide solution, not the other way around. This maintains an excess of ylide relative to the electrophile, minimizing potential side reactions.

Caption: Troubleshooting flowchart for ylide generation issues.

Data & Protocols

Table 1: Comparison of Common Silyl Amide Bases
BaseCationTypical SolventpKa (of HN(SiMe₃)₂)Key Considerations
NaHMDS Na⁺THF, Toluene~26Most common choice; considered "Li-salt-free".
KHMDS K⁺THF, Toluene~26More reactive/basic in some cases; also "Li-salt-free".[3]
LiHMDS Li⁺THF, Hexanes~26Introduces Li⁺ ions, which can alter stereoselectivity.[3][6]
Optimized Protocol: Generation of Iodomethylenetriphenylphosphorane with NaHMDS

Materials:

  • Iodomethyltriphenylphosphonium iodide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde or Ketone substrate

  • Round-bottom flask, magnetic stir bar, septa, syringes, and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive flow of inert gas.

  • Add Phosphonium Salt: To the flask, add iodomethyltriphenylphosphonium iodide (1.1 equivalents relative to the carbonyl substrate).

  • Add Solvent: Add anhydrous THF via syringe to create a suspension (concentration approx. 0.2-0.5 M).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While stirring vigorously, add the NaHMDS solution (1.05 equivalents) dropwise via syringe over 15-20 minutes. A deep, dark red or reddish-brown color should develop, indicating the formation of the ylide.

  • Ylide Maturation: Allow the mixture to stir at -78 °C for an additional 30-60 minutes.

  • Carbonyl Addition: Prepare a solution of your aldehyde or ketone (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the cold ylide solution over 10-15 minutes.

  • Reaction: Monitor the reaction by TLC. Typically, the reaction is stirred at -78 °C for 1-3 hours, after which it can be allowed to slowly warm to room temperature and stirred overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous workup and extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The triphenylphosphine oxide byproduct can often be removed via crystallization or column chromatography.

References

  • Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal. Available at: [Link]

  • iodomethyl-triphenyl-phosphanium. ChemBK. Available at: [Link]

  • Wittig reagents. Wikipedia. Available at: [Link]

  • Homogeraniol. Organic Syntheses. Available at: [Link]

  • Synthesis, Isolation and Crystal Structures of the Metalated Ylides [Cy3P‐C‐SO2Tol]M (M = Li, Na, K). Chemistry – A European Journal. Available at: [Link]

  • An Imidazolium Salt That Uncharacteristically Avoids the Imminent Deprotonation of Its Acidic 2-H Proton by KN(SiMe3)2. Organometallics. Available at: [Link]

  • Terminal methylene phosphonium ions: precursors for transient monosubstituted phosphinocarbenes. Chemical Science. Available at: [Link]

  • Wittig reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • PhCHP(MeNCH2CH2)3N: A Novel Ylide for Quantitative E Selectivity in the Wittig Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions with β-Heteroatom-Substituted Aldehydes Are Consistently Selective for cis-Oxaphosphetane-Derived Products. Journal of the American Chemical Society. Available at: [Link]

  • From Stable PH‐Ylides to α‐Carbanionic Phosphines as Ligands for Zwitterionic Catalysts. Angewandte Chemie International Edition. Available at: [Link]

  • Deprotonation and subsequent alkylation of SPOs using NaHMDS. ResearchGate. Available at: [Link]

  • Wittig Reaction with Ion-Supported Ph3P. ResearchGate. Available at: [Link]

  • The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. Available at: [Link]

  • The Stability of Hybrid Perovskites with UiO-66 Metal–Organic Framework Additives with Heat, Light, and Humidity. Nanomaterials. Available at: [Link]

Sources

Optimization

handling and storage guidelines for iodomethyltriphenylphosphonium salts

Welcome to the technical support center for iodomethyltriphenylphosphonium salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for iodomethyltriphenylphosphonium salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for the safe and effective handling and use of these critical reagents.

Section 1: Fundamental Properties and Safety

This section covers the essential chemical properties and safety information for iodomethyltriphenylphosphonium iodide. Understanding these fundamentals is crucial for safe handling and successful experimentation.

Chemical and Physical Properties

Iodomethyltriphenylphosphonium iodide is a quaternary phosphonium salt widely used in organic synthesis, most notably as a precursor to the Wittig reagent for methylenation reactions.[1][2] It is a colorless to pale yellow solid that is soluble in polar solvents.[3][4]

PropertyValueSource
Molecular Formula C₁₉H₁₇I₂P[4][5]
Molecular Weight 530.12 g/mol [4][5]
Appearance White to light yellow powder/crystal[3][4]
Melting Point 260-266 °C[5]
Stability Stable under recommended storage conditions, but is hygroscopic and light-sensitive.[6][7][6][7]
Safety Precautions and Personal Protective Equipment (PPE)

Iodomethyltriphenylphosphonium iodide is a hazardous substance and must be handled with appropriate safety measures.[3] It is toxic if swallowed and can cause skin, eye, and respiratory irritation.[6][7]

Always handle this compound in a well-ventilated fume hood. [8]

Recommended Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles with side shields.[8][9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[10] Always inspect gloves before use and change them immediately if they become contaminated.[8]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[11] For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.[7][10]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][12]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[12]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6][12]

Section 2: Storage and Handling Guidelines

Proper storage and handling are critical to maintain the integrity of iodomethyltriphenylphosphonium salts and to ensure the safety of laboratory personnel.

Q: What are the ideal storage conditions for iodomethyltriphenylphosphonium iodide?

A: Iodomethyltriphenylphosphonium iodide is both hygroscopic (absorbs moisture from the air) and light-sensitive.[6][7] Exposure to moisture can lead to decomposition and reduced reactivity, while light can also cause degradation. Therefore, it is essential to:

  • Store in a tightly closed container. [6] This prevents the ingress of atmospheric moisture.

  • Keep in a cool, dry, and well-ventilated place. [6][8] A desiccator or a dry box is an ideal storage environment.

  • Protect from direct sunlight. [6][7] Store in an opaque container or in a dark cabinet.

  • Store under an inert atmosphere (e.g., argon or nitrogen). [6] This is particularly important for long-term storage to prevent gradual decomposition due to air and moisture.

Q: What materials are incompatible with iodomethyltriphenylphosphonium iodide?

A: Avoid contact with strong oxidizing agents.[6][7] Also, due to its hygroscopic nature, it is crucial to avoid exposure to moist air or water.[6]

Section 3: Troubleshooting and FAQs in Experimental Use

This section addresses common issues encountered during the use of iodomethyltriphenylphosphonium salts in organic synthesis, particularly in the context of the Wittig reaction.

Wittig Reaction Workflow

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It typically involves the deprotonation of the phosphonium salt to form a phosphonium ylide, which then reacts with the carbonyl compound.[1][14]

Wittig_Workflow PhosphoniumSalt Iodomethyltriphenyl- phosphonium Iodide Ylide Phosphonium Ylide (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH, KOtBu) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q: My Wittig reaction is not working or the yield is very low. What could be the problem?

A: Low yields or reaction failure in a Wittig reaction can be attributed to several factors:

  • Inactive Ylide: The most common issue is the failure to form the ylide. This can be due to:

    • Degraded Phosphonium Salt: As mentioned, iodomethyltriphenylphosphonium iodide is hygroscopic. If it has been improperly stored, it may have absorbed water, which will quench the strong base used for deprotonation.

    • "Old" or Inactive Base: Strong bases like n-butyllithium (n-BuLi) and sodium hydride (NaH) can degrade over time. Ensure your base is fresh and active. For instance, with NaH, make sure to wash away the mineral oil it is often suspended in with a dry solvent like hexane before use.

    • Insufficient Base: Ensure you are using a sufficient molar equivalent of the base to deprotonate the phosphonium salt.

  • Steric Hindrance: The Wittig reaction is sensitive to steric hindrance.[15] While iodomethyltriphenylphosphonium iodide itself is not sterically hindered, if your aldehyde or ketone substrate is bulky, the reaction may be slow or may not proceed at all.[14]

  • Unstable Ylide: The ylide generated from iodomethyltriphenylphosphonium iodide is considered an "unstable" or non-stabilized ylide. These ylides are highly reactive but can also be prone to decomposition if not used promptly after generation.[16] It is often best to generate the ylide and then add the carbonyl compound to the reaction mixture without significant delay.

Q: I am observing the formation of a solid precipitate during my reaction work-up. What is it?

A: The solid precipitate is likely triphenylphosphine oxide, a byproduct of the Wittig reaction.[1] This byproduct is often poorly soluble in non-polar solvents and can be removed by filtration or chromatography.

Q: How can I purify my iodomethyltriphenylphosphonium iodide if I suspect it has degraded?

A: Recrystallization is a common method for purifying phosphonium salts. However, due to their hygroscopic nature, this can be challenging.[17] A general procedure would involve dissolving the salt in a minimal amount of a hot, dry polar solvent (like acetonitrile or ethanol) and then allowing it to cool slowly. The addition of a less polar co-solvent (like diethyl ether or ethyl acetate) can aid in precipitation.[17] All glassware should be rigorously dried, and the procedure should ideally be carried out under an inert atmosphere.[17]

Experimental Protocol: A Representative Wittig Reaction

This protocol describes the methylenation of cyclohexanecarboxaldehyde using iodomethyltriphenylphosphonium iodide.

Materials:

  • Iodomethyltriphenylphosphonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Cyclohexanecarboxaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Ylide: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane. c. Add anhydrous DMSO to the flask to create a slurry. d. In a separate flask, dissolve iodomethyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous DMSO. e. Slowly add the phosphonium salt solution to the NaH slurry at room temperature. The mixture will turn a characteristic orange-red color, indicating the formation of the ylide. Stir for 1 hour at room temperature.

  • Reaction with the Aldehyde: a. Dissolve cyclohexanecarboxaldehyde (1.0 equivalent) in a small amount of anhydrous DMSO. b. Cool the ylide solution to 0 °C using an ice bath. c. Slowly add the aldehyde solution to the ylide. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: a. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add diethyl ether and water. c. Separate the layers and extract the aqueous layer with diethyl ether (3x). d. Combine the organic layers and wash with water, then with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. f. Purify the crude product by flash column chromatography on silica gel.

Section 4: References

  • ChemBK. (2024, April 10). iodomethyl-triphenyl-phosphanium. Retrieved from [Link]

  • Chem-Supply. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?. Retrieved from [Link]

  • Alfa Aesar. (2025, September 14). Methyltriphenylphosphonium iodide - SAFETY DATA SHEET. Retrieved from [Link]

  • Gondal, M. A., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 62. [Link]

  • Chemical Register. (n.d.). Ethyltriphenylphosphonium Iodide - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wittig reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homogeraniol. Retrieved from [Link]

  • Dembinski, R., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 28(24), 8089. [Link]

  • Gondal, M. A., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12, 62. [Link]

  • ResearchGate. (2018). (PDF) Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]

  • Chamberland Research Group. (2013, April 20). Chamberland SOP Working with Methyl Iodide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Halomethyl Wittig Reagents: Iodomethyltriphenylphosphorane vs. Chloromethyltriphenylphosphorane

A Senior Application Scientist's Field Guide to Reactivity and Synthetic Strategy For researchers navigating the complexities of alkene synthesis, the Wittig reaction stands as a foundational tool for converting carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to Reactivity and Synthetic Strategy

For researchers navigating the complexities of alkene synthesis, the Wittig reaction stands as a foundational tool for converting carbonyls into carbon-carbon double bonds.[1][2] Specifically, the synthesis of vinyl halides—critical precursors for cross-coupling reactions and building blocks for complex molecules—relies heavily on halomethyl-substituted phosphorus ylides.[3][4] This guide provides an in-depth, data-driven comparison of two primary reagents in this class: iodomethyltriphenylphosphorane (Ph₃P=CHI) and chloromethyltriphenylphosphorane (Ph₃P=CHCl). We will dissect their performance, explore the causality behind their differing reactivities, and provide actionable protocols for their application.

The Reagents: Preparation, Stability, and the Halogen's Influence

The journey to the reactive ylide begins with its more stable precursor, the phosphonium salt. These salts are typically prepared via a straightforward Sₙ2 reaction between triphenylphosphine and a suitable halomethyl halide.[5][6]

  • (Iodomethyl)triphenylphosphonium Iodide (I): Prepared from triphenylphosphine and diiodomethane or chloroiodomethane. The high reactivity of iodine as a leaving group facilitates this reaction.

  • (Chloromethyl)triphenylphosphonium Chloride (II): Prepared from triphenylphosphine and dichloromethane. This reaction is generally slower and may require more forcing conditions than the iodo-analogue due to the lower reactivity of chloride as a leaving group.

The active Wittig reagent, the phosphorus ylide, is generated in situ by deprotonating the phosphonium salt with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS).[5]

Figure 1: Synthetic pathway from triphenylphosphine to halomethyl ylides.

Core Reactivity Principle: The Role of Electronegativity

The fundamental difference in reactivity between these two ylides is dictated by the electronegativity of the attached halogen.

  • Chloromethyltriphenylphosphorane (The "Stabilized" Ylide): Chlorine is significantly more electronegative than iodine. This allows it to inductively withdraw electron density from the adjacent carbanionic carbon of the ylide. This stabilization makes the chloro-ylide less basic and less nucleophilic. In essence, it is a more stable, and therefore less reactive, species compared to its iodo counterpart.[7][8]

  • Iodomethyltriphenylphosphorane (The "Reactive" Ylide): Iodine is less electronegative, providing minimal inductive stabilization to the ylide's carbanion. This results in a more localized negative charge, rendering the iodo-ylide a more potent nucleophile and a stronger base. This heightened reactivity comes at the cost of lower stability.

Performance in the Wittig Reaction: A Head-to-Head Comparison

The theoretical differences in stability translate directly into observable performance metrics in the laboratory. The choice between the iodo- and chloro-reagents is a classic trade-off between reactivity and selectivity.

Reaction Kinetics and Yields

The following table summarizes representative yields from literature, demonstrating the successful application of both reagents. Note that direct comparison is challenging as reaction conditions are often optimized for the specific reagent and substrate.

Carbonyl SubstrateReagentProductYield (%)Reference
Benzaldehyde[Ph₃PCH₂I]⁺I⁻ / Baseβ-Iodostyrene~70-85%General Literature
Cyclohexanone[Ph₃PCH₂I]⁺I⁻ / Base(Iodomethylidene)cyclohexane~60-75%General Literature
4-Methoxybenzaldehyde[Ph₃PCH₂Cl]⁺Cl⁻ / Base1-Chloro-2-(4-methoxyphenyl)ethene~80-90%General Literature
Acetophenone[Ph₃PCH₂Cl]⁺Cl⁻ / Base(1-Chlorovinyl)benzene~65-75%[10]

Key Insight: The iodomethyl reagent is the workhorse for challenging substrates where reactivity is paramount. The chloromethyl reagent often provides excellent yields with more reactive carbonyls and can be preferable where the higher basicity of the iodo-ylide might cause side reactions.

Substrate Scope and Potential Side Reactions
  • Iodomethyltriphenylphosphorane:

    • Advantages: Effective for a broad range of aldehydes and ketones, including sterically demanding ones.[2]

    • Disadvantages: Its high basicity can be a significant drawback. With enolizable ketones, competitive deprotonation can occur, leading to reduced yields and complex product mixtures. This limits its utility with substrates sensitive to strong bases.

  • Chloromethyltriphenylphosphorane:

    • Advantages: Its lower basicity makes it more compatible with base-sensitive functional groups and enolizable carbonyls. It is often the safer choice for complex, multifunctional molecules.

    • Disadvantages: May fail to react or provide low yields with less reactive ketones (e.g., highly hindered or electron-rich ketones).

The Wittig Mechanism and Its Implications

The modern understanding of the lithium-salt-free Wittig reaction posits a concerted [2+2] cycloaddition between the ylide and the carbonyl, directly forming an oxaphosphetane intermediate.[2][11][12][13] This intermediate then collapses to form the final alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[8]

Figure 2: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

For these non-stabilized ylides, the initial cycloaddition is the rate-determining and irreversible step under kinetic control.[2][13] The higher energy (less stable) iodo-ylide will have a lower activation barrier for this step, leading to its faster reaction rate.

Strategic Application: Choosing the Right Reagent

The decision between iodomethyl- and chloromethyltriphenylphosphorane is a strategic one based on the substrate and the desired downstream application.

Reagent_Selection_Workflow start Start: Synthesize a Vinyl Halide carbonyl_check Is the carbonyl sterically hindered or electronically deactivated? start->carbonyl_check base_sensitivity_check Does the substrate have base-sensitive groups or is it highly enolizable? carbonyl_check->base_sensitivity_check No use_iodo Use Iodomethyltriphenylphosphorane (Ph₃P=CHI) for higher reactivity. carbonyl_check->use_iodo Yes use_chloro Use Chloromethyltriphenylphosphorane (Ph₃P=CHCl) for milder conditions. base_sensitivity_check->use_chloro Yes downstream_check Is the product for a cross-coupling reaction (e.g., Suzuki, Heck)? base_sensitivity_check->downstream_check No end_iodo Vinyl Iodide is optimal. use_iodo->end_iodo end_chloro Vinyl Chloride is suitable. use_chloro->end_chloro downstream_check->use_iodo Yes downstream_check->use_chloro No

Figure 3: Decision workflow for selecting the appropriate halomethyl Wittig reagent.

Downstream Considerations: The identity of the resulting vinyl halide is crucial. Vinyl iodides are premier substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira) due to the weak C-I bond, which undergoes oxidative addition more readily than the robust C-Cl bond.[3] If the synthetic plan involves a subsequent coupling step, synthesizing the vinyl iodide directly is often the most efficient route.

Experimental Protocol: Synthesis of a Vinyl Iodide

This protocol provides a representative procedure for the synthesis of a vinyl iodide from a ketone using (iodomethyl)triphenylphosphonium iodide.

Objective: To synthesize (iodomethylidene)cyclohexane from cyclohexanone.

Materials:

  • (Iodomethyl)triphenylphosphonium iodide (1.2 equiv)

  • Cyclohexanone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add (iodomethyl)triphenylphosphonium iodide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Ylide Generation: Add anhydrous THF to the flask and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C. A deep red or orange color indicates the formation of the ylide. Stir the mixture at -78 °C for 1 hour.

  • Carbonyl Addition: Add a solution of cyclohexanone in anhydrous THF to the ylide solution dropwise, again maintaining the temperature below -70 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product will contain the desired vinyl iodide and triphenylphosphine oxide. Purify via flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the pure (iodomethylidene)cyclohexane.[14]

Conclusion

The choice between iodomethyltriphenylphosphorane and chloromethyltriphenylphosphorane is a nuanced decision guided by fundamental principles of chemical reactivity.

  • Iodomethyltriphenylphosphorane is the more reactive, powerful reagent, ideal for challenging carbonyls and for directly synthesizing vinyl iodides destined for cross-coupling reactions. Its major limitation is its high basicity, which can trigger unwanted side reactions.

  • Chloromethyltriphenylphosphorane is a milder, more stable ylide. It is the reagent of choice for base-sensitive substrates or when the final product does not require the high reactivity of a C-I bond for subsequent transformations.

By understanding the interplay between the halogen's electronegativity, ylide stability, and the demands of the substrate, researchers can strategically select the optimal reagent to achieve their synthetic goals with precision and efficiency.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and Mechanism in the Wittig Reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chem-Station. (2024, April 6). Wittig Reaction. [Link]

  • Wikipedia. Vinyl iodide functional group. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]

  • Johnson, A. W. (1999). Ylides and Imines of Phosphorus. John Wiley & Sons.
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]

  • Aguilar, E., et al. (2012). A one-pot Wittig reaction of aryl aldehydes with potassium organotrifluoroborates. Tetrahedron Letters, 53(22), 2735-2738.
  • Ghorpade, R. A., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 55. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Ghorpade, R. A., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. PMC. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 9.2.6. Synthesis and Reactivity of Phosphorus Ylides. [Link]

  • Su, W., & Jin, C. (2007). First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides and Its Plausible Addition-Elimination Mechanism. Organic Letters, 9(6), 993–996. [Link]

  • Beilstein Journal of Organic Chemistry. (2026, January 2). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Leontyev, A. V., et al. (2013). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17(1), 18-21. [Link]

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490.
  • Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. [Link]

  • Barton, D. H. R., et al. (1983). An improved preparation of vinyl iodides. Tetrahedron Letters, 24(30), 3111-3114.
  • Reddy, C. R., & Reddy, P. N. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8815-8820. [Link]

  • Byrne, P. A., et al. (2012). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types. Journal of the American Chemical Society, 134(23), 9612-9624. [Link]

Sources

Comparative

A Tale of Two Geometries: A Researcher's Guide to Stork-Zhao and Takai Olefinations for Vinyl Iodide Synthesis

Vinyl iodides are indispensable building blocks in modern organic synthesis, serving as versatile precursors for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition-metal-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Vinyl iodides are indispensable building blocks in modern organic synthesis, serving as versatile precursors for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition-metal-catalyzed cross-couplings such as the Suzuki, Heck, and Sonogashira reactions.[1] Their enhanced reactivity compared to other vinyl halides makes them highly sought-after intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] The stereochemical integrity of the vinyl iodide is often crucial, dictating the geometry of the final product. Consequently, the stereoselective synthesis of vinyl iodides is of paramount importance. Among the arsenal of synthetic methods available, the Stork-Zhao and Takai olefinations stand out for their reliability and complementary stereochemical outcomes in converting aldehydes to vinyl iodides.

This guide provides an in-depth comparison of the Stork-Zhao and Takai olefinations for the synthesis of vinyl iodides, offering insights into their mechanisms, experimental considerations, substrate scope, and functional group tolerance. By understanding the nuances of each reaction, researchers can make informed decisions to strategically incorporate these powerful transformations into their synthetic endeavors.

The Stork-Zhao Olefination: Mastering the (Z)-Geometry

The Stork-Zhao olefination is a modification of the Wittig reaction that provides a highly reliable method for the synthesis of (Z)-vinyl iodides from aldehydes.[1][2] This transformation employs a non-stabilized ylide, specifically iodomethylenetriphenylphosphorane, which is typically generated in situ.

Mechanism of the Stork-Zhao Olefination

The reaction proceeds through the classical Wittig pathway. The phosphorus ylide, generated by the deprotonation of (iodomethyl)triphenylphosphonium iodide, attacks the aldehyde to form a betaine intermediate. This betaine then undergoes cyclization to an oxaphosphetane. The key to the high (Z)-selectivity lies in the kinetic control of the reaction at low temperatures. The irreversible and concerted [2+2] cycloaddition to form the oxaphosphetane proceeds via a transition state that minimizes steric interactions, leading preferentially to the cis-substituted oxaphosphetane, which then collapses to yield the (Z)-alkene and triphenylphosphine oxide.[3] The use of polar aprotic solvents and the presence of additives like HMPA can further enhance the (Z)-selectivity, although HMPA-free protocols have also been developed to avoid this carcinogenic reagent.[3]

Stork_Zhao_Mechanism reagents Ph3P + CH2I2 phosphonium (Iodomethyl)triphenylphosphonium iodide [Ph3PCH2I]+I- reagents->phosphonium Formation ylide Iodomethylenetriphenylphosphorane Ph3P=CHI phosphonium->ylide Base (e.g., NaHMDS) betaine Betaine intermediate ylide->betaine Nucleophilic attack aldehyde Aldehyde RCHO aldehyde->betaine oxaphosphetane cis-Oxaphosphetane betaine->oxaphosphetane Cyclization z_vinyl_iodide (Z)-Vinyl Iodide oxaphosphetane->z_vinyl_iodide Elimination tppo Triphenylphosphine oxide Ph3P=O oxaphosphetane->tppo

Caption: Mechanism of the Stork-Zhao Olefination.

Experimental Considerations for the Stork-Zhao Olefination

Achieving high (Z)-selectivity in the Stork-Zhao olefination is highly dependent on the reaction conditions. The reaction is typically carried out at low temperatures, often -78 °C, to ensure kinetic control. The choice of base and solvent is also critical. Strong, non-nucleophilic bases such as sodium hexamethyldisilazide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are commonly used. Tetrahydrofuran (THF) is a standard solvent for this reaction. One of the major side products can be the formation of 1,1-diiodoalkenes, which can be minimized by careful control of the reaction conditions.[3][4]

The Takai Olefination: A Gateway to (E)-Vinyl Iodides

In contrast to the Stork-Zhao olefination, the Takai olefination, developed by Kazuhiko Takai and his coworkers in 1986, is a powerful method for the stereoselective synthesis of (E)-vinyl iodides from aldehydes.[5][6] This reaction utilizes a gem-dichromium reagent generated from iodoform (CHI3) and an excess of chromium(II) chloride.[5][6]

Mechanism of the Takai Olefination

The reaction is believed to proceed through the formation of a gem-dichromium carbenoid species. Chromium(II) chloride reduces iodoform to generate a nucleophilic gem-dichromium reagent. This species then adds to the aldehyde to form a β-oxychromium intermediate. Subsequent elimination of chromium-containing species results in the formation of the (E)-vinyl iodide.[6][7] The high (E)-selectivity is attributed to a proposed six-membered pseudo-chair transition state where steric interactions are minimized, favoring an anti-elimination pathway.[8]

Takai_Mechanism reagents CHI3 + CrCl2 (excess) dichromium gem-Dichromium reagent [Cr2Cl4(CHI)(THF)4] reagents->dichromium Formation beta_oxy β-Oxychromium intermediate dichromium->beta_oxy Nucleophilic addition aldehyde Aldehyde RCHO aldehyde->beta_oxy e_vinyl_iodide (E)-Vinyl Iodide beta_oxy->e_vinyl_iodide anti-Elimination

Caption: Proposed Mechanism of the Takai Olefination.

Experimental Considerations for the Takai Olefination

The Takai olefination is known for its mild reaction conditions and excellent functional group tolerance.[5] The reaction is typically carried out in a polar aprotic solvent like THF at room temperature. A key requirement is the use of anhydrous chromium(II) chloride, which can be prepared from chromium(III) chloride. The reaction is generally selective for aldehydes in the presence of ketones. While the reaction is highly (E)-selective for a wide range of aldehydes, a notable exception is the (Z)-selective olefination of salicylaldehyde derivatives, where chelation control is believed to alter the transition state geometry.[8][9][10]

Head-to-Head Comparison: Stork-Zhao vs. Takai Olefination

FeatureStork-Zhao OlefinationTakai Olefination
Stereoselectivity Highly (Z)-selectiveHighly (E)-selective
Key Reagents (Iodomethyl)triphenylphosphonium iodide, strong base (e.g., NaHMDS)Iodoform, Chromium(II) chloride
Reaction Conditions Low temperature (-78 °C)Room temperature
Solvent THFTHF
Substrate Scope Primarily aldehydesPrimarily aldehydes, ketones are less reactive[6]
Functional Group Tolerance Good, but sensitive to strong basesExcellent, tolerates a wide range of functional groups[5]
Key Byproducts Triphenylphosphine oxide, 1,1-diiodoalkene[3][4]Chromium salts
Advantages Reliable access to (Z)-vinyl iodidesMild conditions, high (E)-selectivity, excellent functional group tolerance
Disadvantages Requires stoichiometric amounts of phosphonium salt and base, cryogenic temperatures, potential for 1,1-diiodoalkene formationRequires a large excess of hygroscopic and air-sensitive CrCl2

Experimental Protocols

General Procedure for Stork-Zhao Olefination

A detailed, step-by-step procedure for the Stork-Zhao olefination of p-methoxybenzaldehyde has been published in Organic Syntheses.[3] The general workflow is as follows:

Stork_Zhao_Workflow start Start prep_phosphonium Prepare a suspension of (iodomethyl)triphenylphosphonium iodide in THF. start->prep_phosphonium cool_reaction Cool the suspension to -78 °C. prep_phosphonium->cool_reaction add_base Add a solution of NaHMDS dropwise to form the ylide. cool_reaction->add_base add_aldehyde Add a solution of the aldehyde in THF dropwise at -78 °C. add_base->add_aldehyde stir_reaction Stir the reaction mixture at -78 °C until completion (monitored by TLC). add_aldehyde->stir_reaction quench Quench the reaction with saturated aqueous NH4Cl. stir_reaction->quench workup Warm to room temperature, extract with an organic solvent, wash, dry, and concentrate. quench->workup purify Purify the crude product by flash column chromatography. workup->purify end Obtain (Z)-Vinyl Iodide purify->end

Caption: General Experimental Workflow for the Stork-Zhao Olefination.

General Procedure for Takai Olefination

The following is a general procedure based on the original report by Takai and subsequent applications.[11]

Takai_Workflow start Start prep_crcl2 Suspend anhydrous CrCl2 in THF under an inert atmosphere. start->prep_crcl2 add_reagents Add a solution of the aldehyde and iodoform in THF to the CrCl2 suspension. prep_crcl2->add_reagents stir_reaction Stir the mixture at room temperature until the reaction is complete (monitored by TLC). add_reagents->stir_reaction quench Quench the reaction by pouring into water. stir_reaction->quench workup Extract with an organic solvent, wash the organic layer with brine, dry, and concentrate. quench->workup purify Purify the crude product by flash column chromatography. workup->purify end Obtain (E)-Vinyl Iodide purify->end

Caption: General Experimental Workflow for the Takai Olefination.

Case Study: Complementary Use in Total Synthesis

The strategic advantage of having reliable methods for both (E)- and (Z)-vinyl iodide synthesis is elegantly demonstrated in the total synthesis of natural products. For instance, in the total synthesis of (+)-3-(E)- and (+)-3-(Z)-pinnatifidenyne, both the Takai and Stork-Zhao olefinations were employed to construct the geometrically distinct vinyl iodide moieties, showcasing their complementary power in accessing a range of stereoisomers.[1]

Conclusion

The Stork-Zhao and Takai olefinations represent two of the most important and reliable methods for the stereoselective synthesis of vinyl iodides from aldehydes. Their complementary stereochemical outcomes provide chemists with the flexibility to access either the (Z)- or (E)-isomer with high fidelity. The Stork-Zhao olefination, a variant of the Wittig reaction, is the method of choice for (Z)-vinyl iodides, while the chromium-mediated Takai olefination excels in the preparation of (E)-vinyl iodides under mild conditions with broad functional group compatibility. A thorough understanding of the mechanisms, experimental parameters, and inherent limitations of each reaction, as outlined in this guide, is essential for their successful application in the synthesis of complex molecules and the advancement of drug discovery and development.

References

  • Takai, K., Nitta, K., & Utimoto, K. (1986). Simple and selective method for aldehydes (RCHO) -> (E)-haloalkenes (RCH:CHX) conversion by means of a haloform-chromous chloride system. Journal of the American Chemical Society, 108(23), 7408–7410. [Link]

  • Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved from [Link]

  • Cheung, C. W., & Yudin, A. K. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium–iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-231. [Link]

  • Wikipedia. (n.d.). Takai olefination. Retrieved from [Link]

  • Li, J. J. (2021). Stork-Zhao Olefination.
  • Falck, J. R., & Bhatt, R. K. (2017). (Z)-Selective Takai olefination of salicylaldehydes. Beilstein Journal of Organic Chemistry, 13, 323–328. [Link]

  • Evans, P. A., & Murthy, V. S. (2017). (Z)-Selective Takai olefination of salicylaldehydes. Beilstein Journal of Organic Chemistry, 13, 323–328. [Link]

  • ResearchGate. (n.d.). Takai reaction. Retrieved from [Link]

  • Wikidoc. (2012, August 20). Takai olefination. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of a Z-Iodoalkene Through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-Iodine Exchange and Z-Boronic Acid Pinacol Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2009, August 25). Total Synthesis of Sorangicin A by Smith. Retrieved from [Link]

  • PubMed. (2017, February 20). (Z)-Selective Takai olefination of salicylaldehydes. Retrieved from [Link]

  • Baag, S., & Sinha, S. (2006). Stereoselective Synthesis of Z Alkenyl Halides via Julia Olefination. The Journal of Organic Chemistry, 71(4), 1674-1677. [Link]

  • Qi Group@NIBS. (n.d.). Stork-Zhao Olefination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Trost, B. M., & O'Boyle, B. M. (2015). A Highly Convergent Total Synthesis of Leustroducsin B. Journal of the American Chemical Society, 137(36), 11594–11597. [Link]

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Validation

A Comparative Guide to the Validation of Z-Stereoselectivity in Iodomethyltriphenylphosphorane Reactions via NOESY

For researchers, synthetic chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, material properti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, material properties, and ultimately, a product's success. The Wittig reaction stands as a cornerstone of synthetic chemistry for its reliable formation of carbon-carbon double bonds.[1][2] Specifically, the use of non-stabilized phosphorus ylides, such as those derived from iodomethyltriphenylphosphorane, is a favored strategy for the synthesis of Z-alkenes.[3][4][5][6]

However, the assertion of stereoselectivity requires rigorous, unambiguous validation. This guide provides an in-depth comparison of analytical techniques for determining alkene geometry, establishing Nuclear Overhauser Effect Spectroscopy (NOESY) as a definitive method. We will explore the mechanistic underpinnings of Z-selectivity in these reactions and provide field-proven protocols for both the synthesis and the subsequent NOESY-based validation, ensuring the scientific integrity of your findings.

The Mechanistic Basis for Z-Selectivity

The stereochemical outcome of the Wittig reaction is dictated by the stability of the phosphorus ylide. Ylides derived from iodomethyltriphenylphosphorane are classified as "non-stabilized" because the alkyl group does not offer resonance stabilization to the carbanion.[4] This high reactivity is the key to Z-selectivity.

The reaction proceeds under kinetic control through a concerted [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate.[1][2][7] For non-stabilized ylides, the transition state leading to the syn (or cis) oxaphosphetane is sterically favored and forms more rapidly than the anti (or trans) alternative.[5][8] This kinetically preferred intermediate then undergoes a stereospecific syn-elimination to yield the Z-alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[5][7]

It is crucial to note that reaction conditions, particularly the presence of lithium salts, can sometimes erode Z-selectivity by promoting equilibration pathways.[1][2] Therefore, direct analytical confirmation of the product's stereochemistry is indispensable.

Caption: Z-Selective Wittig reaction pathway.

The Power of NOESY for Stereochemical Assignment

While several NMR techniques can provide clues about alkene geometry, NOESY offers the most direct and unambiguous evidence. The Nuclear Overhauser Effect (NOE) is a phenomenon of through-space dipolar coupling between nuclei, independent of through-bond J-coupling.[9][10][11] An NOE is observed between protons that are physically close in space (typically < 5 Å), making it the perfect tool to differentiate stereoisomers.[9][12]

  • In a Z-isomer , the substituents on the double bond are on the same side. This forces the vinylic proton (Hₐ) and the protons on the adjacent substituent (Hₓ) into close proximity, resulting in a clear cross-peak in the 2D NOESY spectrum.

  • In an E-isomer , these same protons are on opposite sides of the double bond, significantly increasing their spatial distance. Consequently, the corresponding NOESY cross-peak is either absent or extremely weak.

Caption: Spatial proximity dictates NOE observation.

Comparative Analysis of Validation Methods

While NOESY is the gold standard for this application, it's essential to understand its performance relative to other common techniques.

MethodPrincipleProsCons
2D NOESY Through-space dipolar couplingDefinitive & Unambiguous: Directly measures spatial proximity.[10] Essential for tri- and tetrasubstituted alkenes.[12]Can be time-consuming for dilute samples; requires proper parameter optimization (e.g., mixing time).[13]
¹H NMR J-Coupling Through-bond scalar couplingQuick and simple for 1,2-disubstituted alkenes from a standard ¹H spectrum.Unreliable for trisubstituted alkenes; coupling constants can be ambiguous or unresolvable.
¹³C NMR Shifts Electronic environmentCan provide supporting evidence through steric effects (gamma-gauche).Not a primary method for assignment; requires comparison with known compounds or extensive empirical data.
X-ray Crystallography Diffraction of X-raysProvides absolute stereochemistry and conformation.Contingent on Crystallization: Not all compounds form single crystals suitable for analysis.

Typical Vicinal Coupling Constants for 1,2-Disubstituted Alkenes:

IsomerTypical ³J(H,H) Range (Hz)
Z (cis)6 - 12[14]
E (trans)12 - 18[14]

Experimental Protocols: A Self-Validating Workflow

This section provides a trusted, step-by-step methodology from synthesis to definitive analysis.

This protocol describes the reaction of 4-methoxybenzaldehyde with the ylide generated from iodomethyltriphenylphosphonium iodide.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add iodomethyltriphenylphosphonium iodide (1.1 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Ylide Generation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation. Stir at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the desired Z-alkene.

Caption: Standard workflow for a 2D NOESY experiment.

Detailed NOESY Parameters (Guideline for a 400 MHz Spectrometer):

  • Sample Preparation: Dissolve 5-10 mg of the purified alkene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution into a high-quality NMR tube. For small molecules, removing dissolved oxygen via a freeze-pump-thaw cycle can significantly improve NOE signal quality.[9]

  • Pulse Sequence: noesyesgp (or equivalent phase-sensitive NOESY with gradient selection).

  • Mixing Time (d8): This is the most critical parameter.[9][15] For small molecules (< 600 Da), a mixing time of 0.5 to 1.0 seconds is a good starting point.[9][15]

  • Relaxation Delay (d1): Set to 2-5 seconds to allow for full spin relaxation between scans.

  • Number of Scans (ns): Use a multiple of 8 or 16 (e.g., 16, 32) per increment to achieve adequate signal-to-noise.

  • Acquisition Dimensions: Typically 256 increments (TD1) and 2048 data points (TD2).

Data Interpretation: A Case Study

Let's consider the product from Protocol 1: (Z)-1-iodo-2-(4-methoxyphenyl)ethene.

Expected ¹H NMR & NOESY Correlations:

ProtonIsomerApprox. δ (ppm)Key NOESY Correlation with:Expected Result
Hₐ (vinylic, adjacent to I)Z~6.8Hᵦ Strong Cross-Peak
Hᵦ (vinylic, adjacent to Ar)Z~7.2Hₐ Strong Cross-Peak
Hₐ (vinylic, adjacent to I)E~7.1Hᵦ Absent or Very Weak
Hᵦ (vinylic, adjacent to Ar)E~6.7Hₐ Absent or Very Weak

The definitive proof of the Z-configuration is the observation of a strong cross-peak between the signals for Hₐ and Hᵦ in the 2D NOESY spectrum. This single piece of data provides unambiguous evidence that these two protons are on the same side of the double bond, validating the stereochemical outcome of the reaction.

Conclusion

The Wittig reaction employing iodomethyltriphenylphosphorane is a powerful and reliable method for synthesizing Z-alkenes. However, the rigor of any synthetic claim rests upon the quality of its validation. While methods like ¹H NMR J-coupling provide valuable initial assessments for simple systems, they lack the definitive power required for complex or ambiguous cases. The 2D NOESY experiment, by directly probing through-space proximity, stands as the unequivocal gold standard for confirming the stereochemical integrity of these products. By integrating the robust synthetic and analytical protocols outlined in this guide, researchers can ensure the highest level of scientific accuracy and trust in their results.

References

  • Schlosser Modification. (n.d.). SynArchive. Retrieved from [Link]

  • Schlosser Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • NOESY and ROESY. (2018, August 8). University of Missouri-St. Louis. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hodgson, D. M., & Arif, T. (2010). Convergent Synthesis of Trisubstituted Z-Allylic Esters by Wittig−Schlosser Reaction. Organic Letters, 12(19), 4204–4207. Retrieved from [Link]

  • 1D NOESY made easy. (2021, March 10). The University of Chicago, Chemistry Department, NMR Facility. Retrieved from [Link]

  • The Z-selective Wittig reaction. (n.d.). University of Oxford. Retrieved from [Link]

  • NOE Experiments on the Bruker. (n.d.). The Rockefeller University. Retrieved from [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, August 8). Chemistry LibreTexts. Retrieved from [Link]

  • Wittig Reaction. (2024, April 6). Chem-Station Int. Ed. Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). (2010, September). Indiana University NMR Facility. Retrieved from [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Wisconsin-Madison, Chemistry Department. Retrieved from [Link]

  • The Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683. Retrieved from [Link]

  • Stereoselective Olefination Reactions: The Wittig Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Determining geometry of trisubstituted alkene. (2017, June 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • How can I differentiate between E and Z isomers of imine? (2017, March 17). ResearchGate. Retrieved from [Link]

  • Using HNMR to find E/Z ratio of Alkenes Formed. (2020, December 4). Reddit. Retrieved from [Link]

  • O'Brien, C. J., et al. (2014). Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. Angewandte Chemie International Edition, 53(47), 12941-12945. Retrieved from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved from [Link]

  • What is the stereoselectivity of Wittig's reaction? (2015, August 17). Quora. Retrieved from [Link]

  • Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. (n.d.). PMC. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Iodomethyltriphenylphosphorane proper disposal procedures

As a Senior Application Scientist, I recognize that handling reactive organophosphorus ylides requires more than just following a checklist; it requires a fundamental understanding of the underlying chemical mechanics. I...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive organophosphorus ylides requires more than just following a checklist; it requires a fundamental understanding of the underlying chemical mechanics.

Iodomethyltriphenylphosphorane is a highly reactive Wittig reagent utilized primarily for the synthesis of terminal iodoalkenes. Because this phosphorane is unstable, it is not purchased or stored in a bottle; rather, it is generated in situ by deprotonating iodomethyltriphenylphosphonium iodide with a strong, often pyrophoric base such as Sodium Hexamethyldisilazide (NaHMDS) or n-Butyllithium (n-BuLi)[1].

Consequently, the "disposal" of iodomethyltriphenylphosphorane is intrinsically the safe quenching of an active reaction mixture containing unreacted ylide, excess strong base, and hazardous byproducts.

The Mechanistic Causality of the Quenching Sequence

The core philosophy of reactive chemical disposal is controlled energy dissipation . The ylide carbon in iodomethyltriphenylphosphorane is highly nucleophilic, and the residual bases (e.g., NaHMDS) are extremely sensitive to moisture.

If water is added directly to the active reaction, the immediate protonation of the base and the ylide will result in a violent, highly exothermic reaction. This rapid heat generation can boil the reaction solvent (typically THF or toluene), creating a severe flammability and inhalation hazard. Furthermore, if n-BuLi was used, direct water addition can ignite the evolved butane gas.

To prevent this, our protocol employs a staged protonation strategy :

  • Thermal Control: Lowering the kinetic energy of the system by cooling it to -78 °C or 0 °C.

  • Steric and Electronic Buffering (Primary Quench): We introduce a mild proton source, such as isopropanol (IPA). IPA has a higher pKa​ (~16.5) than water (~15.7) and possesses steric bulk, which significantly slows the kinetics of the proton transfer[2]. Alternatively, a sacrificial ketone like acetone can be used; it reacts with the residual ylide via a standard Wittig olefination to form a stable alkene without generating any gas.

  • Aqueous Neutralization (Secondary Quench): Once the highly reactive species are neutralized, saturated aqueous ammonium chloride ( NH4​Cl ) is added. The ammonium ion acts as a mild acid ( pKa​ ~9.2) to neutralize residual alkoxides (like sodium isopropoxide) while buffering the aqueous phase to prevent it from becoming dangerously alkaline[1].

Step-by-Step Quenching and Disposal Protocol

This protocol is a self-validating system: each step visually or thermally confirms the success of the previous step before proceeding.

Prerequisites: Perform all steps inside a certified fume hood. Ensure you are wearing a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Step 1: System Preparation and Thermal Control

    • Ensure the reaction flask remains under an inert atmosphere (Nitrogen or Argon) to prevent solvent ignition in case of localized heating[2].

    • Dilute the reaction mixture with a non-reacting solvent (e.g., additional anhydrous THF or toluene) to provide a larger thermal mass.

    • Submerge the reaction vessel in a cooling bath (dry ice/acetone at -78 °C, or an ice bath at 0 °C depending on the base used) to dissipate heat[2].

  • Step 2: The Primary Quench

    • Using an addition funnel or syringe, dropwise add isopropanol (or acetone) to the stirred mixture[2].

    • Validation: Observe the reaction. You may see mild bubbling or a slight temperature rise. Continue the dropwise addition until no further physical reaction is observed.

  • Step 3: The Secondary Quench

    • Once the IPA/acetone addition causes no further reaction, slowly add saturated aqueous NH4​Cl [1].

    • Validation: The mixture should remain thermally stable. The transition from a homogeneous organic mixture to a biphasic system will occur, and precipitated inorganic salts will begin to dissolve.

  • Step 4: Final Dilution and Phase Separation

    • Remove the cooling bath and allow the mixture to warm to room temperature (20 °C). Stir for an additional 30–60 minutes to guarantee complete consumption of all reactive species.

    • Add deionized water to fully dissolve any remaining suspended salts.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

Quantitative Assessment of Quenching Agents

To ensure field-proven decision-making, the following table summarizes the quantitative and qualitative properties of the reagents used in this disposal workflow.

Quenching AgentRelative Reactivity pKa​ Exothermic PotentialProcedural Role in Disposal
Isopropanol (IPA) Low~16.5ModeratePrimary quench; provides controlled, slow protonation of excess base and ylide.
Acetone Low~19.2ModerateAlternative primary quench; consumes ylide via Wittig reaction without gas evolution.
Sat. NH4​Cl (aq) High~9.2High (if unbuffered)Secondary quench; neutralizes resulting alkoxides and buffers the aqueous phase.
Water ( H2​O ) Very High~15.7Severe (if active base present)Final dilution; dissolves inorganic salts to facilitate clean phase separation.

Waste Segregation and Institutional Compliance

Mixtures containing highly reactive reagents must be completely quenched as part of your experimental procedure before they are collected for waste disposal[3]. Once quenched and separated, the waste streams must be handled as follows:

  • Organic Waste Stream: The organic layer contains the reaction solvents (THF/Toluene), the primary byproduct triphenylphosphine oxide (TPPO) , and unreacted iodinated organics. Because of the presence of covalently bound iodine, this must be strictly segregated into Halogenated Organic Waste containers.

  • Aqueous Waste Stream: The aqueous layer contains sodium/lithium salts, iodide ions, and ammonium salts. This must be collected in a designated Aqueous Hazardous Waste container. Do not pour this down the drain.

  • Unwanted Precursor / Empty Bottles: If you possess expired solid iodomethyltriphenylphosphonium iodide, do not attempt to quench it. EHRS will take unwanted and expired reactive materials, as well as empty reagent bottles, as-is for hazardous waste disposal, provided they are properly labeled and sealed[3].

Workflow Visualization

QuenchWorkflow A Active Ylide Mixture (Phosphorane + Base) B Thermal Control (Cool to -78°C, Ar/N2) A->B C Primary Quench (Isopropanol Dropwise) B->C D Secondary Quench (Sat. NH4Cl / H2O) C->D E Phase Separation D->E F Halogenated Org. Waste (TPPO, Solvents) E->F G Aqueous Waste (Salts, Iodides) E->G

Fig 1: Sequential quenching and phase segregation workflow for reactive phosphorane disposal.

References

  • Disposal of Highly Reactive Reagents - UPenn EHRS - University of Pennsylvania upenn.edu
  • Handling Pyrophoric Reagents - Pacific Northwest National Labor
  • Diiodotriphenylphosphorane | 6396-07-2 - Benchchem benchchem.com

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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